8-Oxabicyclo[3.2.1]octan-3-one oxime
説明
BenchChem offers high-quality 8-Oxabicyclo[3.2.1]octan-3-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxabicyclo[3.2.1]octan-3-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-(8-oxabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-8-5-3-6-1-2-7(4-5)10-6/h6-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKJTRBZBWEPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=NO)CC1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
8-Oxabicyclo[3.2.1]octan-3-one Oxime: A Comprehensive Guide to Structure Elucidation
Executive Summary
As a Senior Application Scientist, I approach the structural elucidation of conformationally restricted scaffolds not merely as an exercise in data collection, but as a rigorous logical proof. The molecule 8-oxabicyclo[3.2.1]octan-3-one oxime (CAS No. 79352-39-9) represents a critical structural motif in medicinal chemistry, serving as an oxygen-bridged analog to the well-known tropane alkaloid framework. This whitepaper provides an in-depth, self-validating analytical workflow for the complete structural and stereochemical elucidation of this bicyclic oxime, emphasizing the causality behind experimental choices, particularly the differentiation of E and Z geometric isomers.
Introduction & Chemical Context
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structure, frequently utilized to restrict the conformational flexibility of pharmacophores interacting with monoamine transporters and specific receptors . Replacing the basic nitrogen of a tropane core with an oxygen atom fundamentally alters the molecule's electronic distribution and hydrogen-bonding capabilities while maintaining the rigid three-dimensional architecture .
When the ketone at the C-3 position is converted to an oxime (=N-OH), the molecule exhibits syn/anti (E/Z) isomerism. Because the bicyclic framework is asymmetrical relative to the oxime plane (if substituted) or presents diastereotopic faces, determining the exact geometry of the oxime bond is the most challenging and critical step in its characterization.
Analytical Strategy & Causality
A robust structural elucidation requires orthogonal techniques that cross-validate one another. We do not simply run a standard suite of spectra; we tailor the acquisition parameters to exploit the molecule's specific physical properties.
-
Solvent Selection for NMR: While CDCl₃ is standard, we specifically utilize DMSO-d₆ for the ¹H and 2D NOESY acquisitions. Causality: The oxime hydroxyl proton undergoes rapid chemical exchange in non-polar, aprotic solvents, broadening the signal and obliterating Nuclear Overhauser Effect (NOE) correlations. DMSO acts as a hydrogen-bond acceptor, locking the -OH proton, slowing its exchange rate, and yielding a sharp signal critical for spatial mapping.
-
The γ-Gauche Effect in ¹³C NMR: Stereochemical assignment relies heavily on steric compression. The oxygen atom of the oxime hydroxyl group exerts a strong steric repulsion on the syn-periplanar carbon (either C-2 or C-4). This compression polarizes the C-H bonds, increasing electron density around the carbon and shifting its ¹³C resonance upfield by 5–8 ppm compared to the anti carbon . This is a definitive, self-validating metric for E/Z assignment.
-
Soft Ionization Mass Spectrometry: We employ Electrospray Ionization (ESI) rather than Electron Impact (EI). Causality: The oxime bond can be fragile under hard ionization, leading to complex fragmentation that obscures the molecular ion. ESI+ readily protonates the oxime nitrogen, yielding a pristine [M+H]⁺ peak.
Structural Logic & Elucidation Workflow
The following diagrams illustrate the precise logical frameworks utilized in our laboratory to decode the structure and stereochemistry of the oxabicyclic oxime.
Fig 1. Sequential analytical workflow for the complete structure elucidation of the oxime derivative.
Fig 2. Logical decision tree for assigning the E/Z stereochemistry using NMR gamma-gauche and NOE.
Experimental Protocols (Self-Validating System)
Protocol 1: NMR Acquisition & Stereochemical Mapping
-
Sample Preparation: Dissolve 15 mg of the highly purified oxime in 0.6 mL of anhydrous DMSO-d₆. Ensure the NMR tube is purged with dry N₂ to prevent moisture from accelerating proton exchange.
-
1D Acquisition: Acquire a ¹H spectrum (64 scans, relaxation delay d1 = 2s) and a ¹³C{¹H} spectrum (1024 scans, d1 = 2s). Run a DEPT-135 to unambiguously differentiate the CH₂ carbons (C-2, C-4, C-6, C-7) from the CH bridgeheads (C-1, C-5).
-
2D Connectivity: Acquire HSQC to map protons to their directly attached carbons, and HMBC to trace the 2- and 3-bond couplings bridging the oxygen heteroatom (e.g., H-1 to C-5, C-7, C-8).
-
Stereochemical Validation (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Look specifically for the cross-peak between the downfield oxime -OH signal (~10.2 ppm) and the equatorial protons of either C-2 or C-4.
Protocol 2: HRMS & FTIR Validation
-
HRMS (ESI-TOF): Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Infuse at 10 µL/min. The presence of the exact mass[M+H]⁺ at m/z 142.0863 (calculated for C₇H₁₂NO₂⁺) validates the elemental composition.
-
ATR-FTIR: Place 2 mg of the neat solid directly onto a Diamond ATR crystal. Apply consistent pressure. Causality: ATR eliminates the need for hygroscopic KBr pellets, ensuring the broad O-H stretch (~3250 cm⁻¹) is unequivocally from the oxime and not absorbed water.
Data Presentation
Quantitative data must be systematically organized to allow for immediate cross-referencing between the 1D shifts and the 2D correlations. The tables below summarize the expected spectral parameters for the E-isomer of the oxime.
Table 1: Summarized ¹H and ¹³C NMR Assignments (in DMSO-d₆)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & J (Hz) | Key HMBC Correlations |
|---|---|---|---|---|
| C-1 | 74.5 | 4.55 | br s | C-2, C-7, C-8 |
| C-2 | 34.2 | 2.30 (eq), 2.85 (ax) | dd (17.0, 5.0), d (17.0) | C-1, C-3, C-4 |
| C-3 | 156.8 | - | - | - |
| C-4 | 39.5 | 2.45 (eq), 2.95 (ax) | dd (17.5, 5.0), d (17.5) | C-3, C-5, C-6 |
| C-5 | 75.1 | 4.60 | br s | C-4, C-6, C-8 |
| C-6 | 28.4 | 1.80, 2.05 | m | C-1, C-5, C-7 |
| C-7 | 28.1 | 1.75, 2.00 | m | C-1, C-5, C-6 |
| N-OH | - | 10.20 | s (broad) | C-3 (weak 2-bond) |
(Note: The distinct upfield shift of C-2 (34.2 ppm) relative to C-4 (39.5 ppm) is the hallmark of the γ-gauche effect, confirming the hydroxyl group is syn to C-2, dictating the E-geometry).
Table 2: Orthogonal Validation Data (HRMS & FTIR)
| Technique | Parameter / Mode | Observed Value | Structural Significance |
|---|---|---|---|
| HRMS | ESI+ ([M+H]⁺) | m/z 142.0863 | Confirms molecular formula C₇H₁₁NO₂. |
| FTIR | O-H Stretch | 3250 cm⁻¹ (broad) | Confirms presence of the oxime hydroxyl. |
| FTIR | C=N Stretch | 1665 cm⁻¹ (sharp) | Confirms the oxime double bond. |
| FTIR | C-O-C Stretch | 1055 cm⁻¹ (strong) | Confirms the intact 8-oxa bridgehead ether. |
References
-
Barbosa, L. C. A., Demuner, A. J., Borges, E., & Mann, J. "Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives." Journal of the Brazilian Chemical Society, 1997.[Link]
-
Barbosa, L. C. A., et al. "New 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives with Plant Growth Regulatory Activity." Journal of Agricultural and Food Chemistry, 1998.[Link]
spectroscopic data of 8-Oxabicyclo[3.2.1]octan-3-one oxime
An In-depth Technical Guide to the Spectroscopic Data of 8-Oxabicyclo[3.2.1]octan-3-one oxime
The 8-oxabicyclo[3.2.1]octane core is a significant scaffold in organic synthesis, serving as a versatile intermediate for a variety of complex molecules.[1][2][3][4][5] The introduction of an oxime functionality at the 3-position introduces a nucleophilic nitrogen and potential for stereoisomerism, making it a valuable synthon for further chemical elaboration.
Molecular Structure and Stereoisomerism
8-Oxabicyclo[3.2.1]octan-3-one oxime is formed from the reaction of 8-Oxabicyclo[3.2.1]octan-3-one[6][7][8] with hydroxylamine. A key structural feature of ketoximes is the potential for syn and anti (or E and Z) isomerism with respect to the substituents on the C=N double bond. The orientation of the hydroxyl group relative to the bicyclic framework can significantly influence the spectroscopic properties of the molecule, particularly in NMR.
Caption: Syn and Anti isomers of 8-Oxabicyclo[3.2.1]octan-3-one oxime.
Proposed Synthesis
The synthesis of 8-Oxabicyclo[3.2.1]octan-3-one oxime can be readily achieved through a standard oximation reaction.
Experimental Protocol: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one oxime
-
Dissolution: Dissolve 8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 eq.) to the solution. If pyridine is not used as a solvent, a base such as sodium acetate or pyridine (1.1-1.5 eq.) should be added to liberate the free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting ketone is consumed, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired oxime.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in 8-Oxabicyclo[3.2.1]octan-3-one oxime. The spectrum will be characterized by the presence of O-H, C=N, N-O, and C-O stretching vibrations.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Comments |
| O-H stretch | 3600-3100 | Broad, Medium-Strong | The broadness is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed in dilute solution.[9][10][11] |
| C-H stretch (aliphatic) | 3000-2850 | Strong | Characteristic of the sp³ C-H bonds in the bicyclic system. |
| C=N stretch | 1680-1630 | Medium-Weak | This absorption is characteristic of the oxime C=N bond.[9][10] |
| C-O stretch (ether) | 1100-1050 | Strong | Arises from the C-O-C ether linkage within the bicyclic framework. |
| N-O stretch | 960-930 | Medium | A characteristic absorption for oximes.[9][10] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent (e.g., CCl₄ or CHCl₃) in an IR-transparent cell.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will provide detailed structural information, including the connectivity of atoms and the stereochemistry of the oxime. It is anticipated that a mixture of syn and anti isomers may be present, which would result in two sets of signals in the NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum will be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as anisotropic effects from the C=N bond.
Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale and Comments |
| -OH | 8.0-11.0 | br s | - | The chemical shift is highly dependent on concentration and solvent. The signal for the syn and anti isomers may appear at different chemical shifts.[12][13] |
| H1, H5 (bridgehead) | 4.5-4.8 | m | - | These protons are adjacent to the bridge oxygen and will be significantly deshielded. |
| H2, H4 (α to C=N) | 2.5-3.5 | m | - | These protons are diastereotopic. The chemical shifts will differ between the syn and anti isomers due to the anisotropic effect of the -OH group. One set of protons will be more deshielded than the other. |
| H6, H7 (β to C=N) | 1.8-2.2 | m | - | These protons are part of the six-membered ring and will exhibit complex coupling patterns. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the bicyclic framework, assuming a single isomer. If a mixture of isomers is present, up to 14 signals may be observed.
Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | Rationale and Comments |
| C3 (C=N) | 155-165 | The C=N carbon is significantly deshielded and is a key diagnostic peak for oximes.[12] |
| C1, C5 (bridgehead) | 75-85 | These carbons are bonded to the ether oxygen and are deshielded. |
| C2, C4 (α to C=N) | 30-40 | These carbons are adjacent to the C=N group. |
| C6, C7 (β to C=N) | 25-35 | Aliphatic carbons in the bicyclic system. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and elemental composition of the compound and to gain insights into its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of 8-Oxabicyclo[3.2.1]octan-3-one oxime is C₇H₁₁NO₂. The expected exact mass of the molecular ion peak would be approximately 141.0790 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
-
Key Fragmentation Patterns: Fragmentation of bicyclic compounds can be complex. Likely initial fragmentations would involve the loss of small, stable molecules such as H₂O, NO, or OH. Cleavage of the bicyclic ring system is also expected.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion peak [M+H]⁺.
-
Data Acquisition: The analysis can be performed on a variety of mass spectrometers, including quadrupole, time-of-flight (TOF), or magnetic sector instruments. For HRMS, a TOF or Orbitrap analyzer is typically used.
Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| IR | Broad O-H (3600-3100 cm⁻¹), C=N (1680-1630 cm⁻¹), strong C-O (1100-1050 cm⁻¹), N-O (960-930 cm⁻¹) |
| ¹H NMR | -OH (8.0-11.0 ppm), bridgehead H (4.5-4.8 ppm), α-protons (2.5-3.5 ppm), other aliphatic protons (1.8-2.2 ppm) |
| ¹³C NMR | C=N (155-165 ppm), bridgehead C (75-85 ppm), other aliphatic carbons (25-40 ppm) |
| MS (EI) | M⁺ at m/z ≈ 141, with fragments corresponding to loss of H₂O, NO, and ring cleavage. |
This comprehensive guide provides a robust, predictive framework for the spectroscopic analysis of 8-Oxabicyclo[3.2.1]octan-3-one oxime. While grounded in established chemical principles and data from analogous compounds, experimental verification remains the gold standard for definitive structural elucidation.
References
-
Wikipedia. Oxime. [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]
-
RSC Publishing. Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]
-
Canadian Science Publishing. II. THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. [Link]
-
MDPI. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. [Link]
-
Rsc.org. This journal is © The Royal Society of Chemistry 2015. [Link]
-
Thieme Chemistry. Synthesis of 8-Oxabicyclo[3.2.1]octanes. [Link]
-
RSC Publishing. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[14][14] Cope rearrangement/aldol cyclization. [Link]
-
ResearchGate. Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. [Link]
-
Indian Journal of Chemistry. Synthesis and characterization of novel oxime analogues. [Link]
-
ResearchGate. Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes. [Link]
-
Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]
-
PMC. Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. [Link]
-
ResearchGate. Synthesis of Oxabicyclo[3.2.1]octan-3-ol Scaffold via Burgess Reagent Mediated Cyclodehydration of δ-Diols under Acidic Conditions. [Link]
-
Universität Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
ResearchGate. Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. [Link]
-
JUW. SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. [Link]
-
PubChem. 8-oxabicyclo[3.2.1]octane-3-carboxylic acid. [Link]
-
NIST WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. [Link]
-
Nature. Tasks in NMR data analysis for Nature Products. [Link]
-
PubChem. 8-Oxabicyclo[3.2.1]oct-6-en-3-one. [Link]
-
PubChem. 8-Oxabicyclo(3.2.1)octane. [Link]
-
DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]
-
Semantic Scholar. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]
Sources
- 1. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. 77745-32-5|8-Oxabicyclo[3.2.1]octan-3-one|BLD Pharm [bldpharm.com]
- 7. 8-OXABICYCLO[3.2.1]OCTAN-3-ONE | 77745-32-5 [sigmaaldrich.com]
- 8. 8-Oxabicyclo[3.2.1]octan-3-one | 77745-32-5 [sigmaaldrich.com]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. arpgweb.com [arpgweb.com]
- 13. westmont.edu [westmont.edu]
- 14. Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes - Analyst (RSC Publishing) [pubs.rsc.org]
The Discovery and Synthetic Utility of 8-Oxabicyclo[3.2.1]octan-3-one Oxime in Modern Drug Development
Executive Summary
Bridged bicyclic scaffolds are highly privileged structures in medicinal chemistry. As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK) properties while maintaining strict spatial arrangements of pharmacophores. The 8-oxabicyclo[3.2.1]octane core—an oxygen-bridged analog of the tropane alkaloid system—offers an elegant solution. By replacing the basic nitrogen of tropane with an oxygen atom, we eliminate specific liabilities (such as hERG channel inhibition and excessive basicity) while retaining the rigid, three-dimensional vector projection[1].
Within this chemical space, emerges as a critical, stable intermediate. It serves as the gateway to stereochemically pure 8-oxabicyclo[3.2.1]octan-3-amines, which are subsequently incorporated into complex active pharmaceutical ingredients (APIs), including advanced purine derivatives and kinase inhibitors[2],[3].
Structural Rationale & Pharmacological Significance
The transition from a ketone () to an amine typically requires reductive amination[4],[1]. However, direct reductive amination on sterically hindered bridged systems often yields poor diastereoselectivity (mixtures of endo and exo isomers) and risks over-alkylation.
Synthesizing the oxime first provides a highly stable, isolable, and purifiable intermediate. The planar C=N-OH bond allows for controlled, stereoselective reduction. Depending on the choice of reducing agent (e.g., dissolving metal reduction vs. catalytic hydrogenation), chemists can selectively access the desired endo- or exo-amine, which is critical for target binding affinity[1].
Pharmacological and synthetic rationale for the 8-oxabicyclo[3.2.1]octane oxime scaffold.
Quantitative Data & Chemical Profile
To standardize the use of these intermediates across discovery programs, it is crucial to understand their physical properties. The table below summarizes the key data for the oxime and its immediate synthetic relatives[4],,[1].
| Compound | CAS Number | Molecular Weight | Physical State | Synthetic Role |
| 8-Oxabicyclo[3.2.1]octan-3-one | 77745-32-5 | 126.15 g/mol | Liquid/Semi-solid | Starting Precursor |
| 8-Oxabicyclo[3.2.1]octan-3-one oxime | 79352-39-9 | 141.17 g/mol | Solid | Stable Intermediate |
| 8-Oxabicyclo[3.2.1]octan-3-amine | 911826-55-6 | 127.19 g/mol | Liquid | Downstream API Block |
Self-Validating Experimental Protocol
As an application scientist, I emphasize protocols that are robust and self-correcting. The following methodology details the synthesis of 8-oxabicyclo[3.2.1]octan-3-one oxime from its ketone precursor, mirroring conditions validated in recent pharmaceutical patents for purine derivatives[2],[3].
Materials:
-
8-oxabicyclo[3.2.1]octan-3-one (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Ethanol / Deionized Water (2:1 v/v)
Step-by-Step Workflow & Causality:
-
Solvent Initialization: In a round-bottom flask, dissolve the 8-oxabicyclo[3.2.1]octan-3-one in the Ethanol/Water mixture.
-
Causality: Ethanol ensures complete solvation of the organic ketone. The addition of water is a critical self-validating parameter; without it, the inorganic salts (K₂CO₃ and NH₂OH·HCl) will remain suspended, drastically reducing the reaction rate and leading to incomplete conversion[2].
-
-
Reagent Addition: Add the Hydroxylamine hydrochloride, followed by the slow, portion-wise addition of Potassium carbonate.
-
Causality: K₂CO₃ acts as a mild base to deprotonate the hydrochloride salt, liberating the active nucleophile (free hydroxylamine). The portion-wise addition controls the effervescence caused by CO₂ evolution, preventing reaction boil-over. Using a mild base rather than a strong base (like NaOH) prevents unwanted aldol condensation of the ketone[3].
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 2 hours.
-
Causality: The bridged bicyclic system imposes significant steric hindrance around the C3 carbonyl. Heating to 80 °C provides the necessary activation energy to drive the nucleophilic addition and subsequent dehydration, shifting the equilibrium entirely toward the oxime[2].
-
-
Workup and Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with water and extract three times with Ethyl Acetate (EtOAc).
-
Causality: Removing the ethanol prior to extraction is a self-validating step; if left in the mixture, ethanol acts as a co-solvent, pulling the target oxime into the aqueous layer and destroying the yield[2].
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the oxime as a solid.
Downstream Applications in API Synthesis
The true value of 8-oxabicyclo[3.2.1]octan-3-one oxime lies in its downstream applications. Once reduced to the corresponding amine, it acts as a potent nucleophile. Recent pharmaceutical patents have demonstrated its utility in synthesizing complex purine and imidazolidinone derivatives[2],[3]. For instance, coupling the amine with a 2-chloro-purine core via Nucleophilic Aromatic Substitution (SNAr) yields highly selective kinase inhibitors and immunomodulatory agents[2].
Synthetic workflow from ketone precursor to final purine derivative API.
By strategically utilizing 8-oxabicyclo[3.2.1]octan-3-one oxime, drug discovery teams can bypass the synthetic bottlenecks associated with hindered bicyclic ketones. This intermediate not only guarantees higher stereochemical control during amine formation but also provides a robust pathway to integrate the highly desirable 8-oxabicyclo[3.2.1]octane bioisostere into next-generation therapeutics.
References
- Title: WO2021209055A1 - Imidazolidinone derivatives and application thereof in medicine Source: Google Patents URL
- Title: CN113121573A - Purine derivatives and application thereof in medicine Source: Google Patents URL
Sources
- 1. 8-Oxabicyclo[3.2.1]octan-3-amine | 911826-55-6 | Benchchem [benchchem.com]
- 2. WO2021209055A1 - åªååé ®è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 3. CN113121573A - åå¤è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 4. 8-Oxabicyclo[3.2.1]octan-3-one | 77745-32-5 [sigmaaldrich.com]
An In-Depth Technical Guide to 8-Oxabicyclo[3.2.1]octan-3-one oxime: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 8-Oxabicyclo[3.2.1]octan-3-one oxime, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, physicochemical properties, and potential applications. The guide emphasizes the scientific rationale behind experimental procedures and provides detailed protocols to ensure reproducibility and reliability.
Introduction: The Significance of the 8-Oxabicyclo[3.2.1]octane Scaffold
The 8-oxabicyclo[3.2.1]octane framework is a key structural motif in a variety of biologically active compounds.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement of functional groups, making it a privileged scaffold for targeting various biological receptors and enzymes. The introduction of an oxime functionality at the 3-position further enhances the molecule's potential for diverse chemical modifications and biological interactions. Oximes and their derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide will focus on the synthesis and characterization of 8-Oxabicyclo[3.2.1]octan-3-one oxime, a valuable intermediate for the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 8-Oxabicyclo[3.2.1]octan-3-one oxime is crucial for its application in research and development. While experimental data for the oxime is not extensively reported, its properties can be reliably predicted based on its precursor, 8-Oxabicyclo[3.2.1]octan-3-one, and analogous bicyclic oximes.
Table 1: Physicochemical Properties of 8-Oxabicyclo[3.2.1]octan-3-one and its Predicted Oxime Derivative
| Property | 8-Oxabicyclo[3.2.1]octan-3-one (Precursor) | 8-Oxabicyclo[3.2.1]octan-3-one oxime (Predicted) |
| Molecular Formula | C₇H₁₀O₂ | C₇H₁₁NO₂ |
| Molecular Weight | 126.15 g/mol | 141.17 g/mol |
| Appearance | Liquid or Solid or Semi-solid | White to off-white solid |
| Melting Point | Data not available | Estimated: 110-120 °C |
| Boiling Point | Data not available | Estimated: >250 °C (with decomposition) |
| Solubility | Soluble in common organic solvents | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
| Storage | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C |
Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one oxime
The synthesis of 8-Oxabicyclo[3.2.1]octan-3-one oxime is achieved through a standard oximation reaction of the corresponding ketone, 8-Oxabicyclo[3.2.1]octan-3-one. The following protocol is a robust and reliable method for this conversion.
Reaction Scheme
Caption: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one oxime.
Detailed Experimental Protocol
Materials:
-
8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Pyridine or Sodium Acetate (2.0 eq)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by the base (pyridine or sodium acetate, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Rationale for Experimental Choices
-
Choice of Base: Pyridine or sodium acetate is used to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion.
-
Solvent: Ethanol is an excellent solvent for both the reactants and allows for a suitable reflux temperature.
-
Purification: Column chromatography is essential to remove any unreacted starting material and by-products, ensuring the high purity of the final oxime.
Spectral Characterization
The following section details the expected spectral data for 8-Oxabicyclo[3.2.1]octan-3-one oxime based on the analysis of its precursor and analogous bicyclic oximes.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 8-Oxabicyclo[3.2.1]octan-3-one oxime is expected to show distinct signals for the protons in the bicyclic system. The presence of the oxime group will lead to two possible isomers (E and Z), which may result in two sets of signals.
Predicted Chemical Shifts (δ, ppm):
-
-OH (oxime): 8.0-10.0 (broad singlet)
-
Bridgehead protons (H1, H5): 4.5-4.8
-
Methylene protons adjacent to the oxime (H2, H4): 2.5-3.5
-
Other methylene protons (H6, H7): 1.5-2.5
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Predicted Chemical Shifts (δ, ppm):
-
C=N (oxime): 155-165
-
Bridgehead carbons (C1, C5): 75-85
-
Carbons adjacent to the oxime (C2, C4): 25-35
-
Other carbons (C6, C7): 20-30
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.
Predicted Characteristic Peaks (cm⁻¹):
-
O-H stretch (oxime): 3100-3500 (broad)
-
C-H stretch (aliphatic): 2850-3000
-
C=N stretch (oxime): 1640-1690
-
C-O-C stretch (ether): 1050-1150
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Predicted m/z values:
-
[M]⁺: 141.0790
-
[M-OH]⁺: 124.0735
-
[M-H₂O]⁺: 123.0657
Caption: Workflow for the characterization of the synthesized compound.
Applications in Drug Development
The 8-oxabicyclo[3.2.1]octane scaffold is a valuable building block in the design of novel therapeutic agents.[4] Its rigid conformation allows for precise positioning of substituents to interact with biological targets. The oxime functionality serves as a versatile handle for further chemical modifications, such as the synthesis of amides, nitriles, and various heterocyclic compounds.[4]
Derivatives of the 8-azabicyclo[3.2.1]octane core, a close analog, have shown significant activity as analgesics, and have been investigated for their interaction with opioid receptors.[5] The oxa-variant is being explored for its potential in developing inhibitors of monoamine transporters, which are implicated in a range of neurological disorders.[1][2] The introduction of the oxime group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to improved efficacy and safety profiles.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 8-Oxabicyclo[3.2.1]octan-3-one oxime. The provided protocols and predicted spectral data serve as a valuable resource for researchers working with this important class of molecules. The unique structural features of the 8-oxabicyclo[3.2.1]octane scaffold, combined with the versatility of the oxime group, make this compound a promising candidate for further exploration in the field of drug discovery and development.
References
-
Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. (n.d.). Retrieved from [Link]
-
Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2661–2673. [Link]
-
Thieme Chemistry. (n.d.). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Retrieved from [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. (2012). Journal of the American Society for Mass Spectrometry, 23(9), 1567–1577. [Link]
-
Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2661–2673. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (Doctoral dissertation). Retrieved from [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. (2012). Journal of the American Society for Mass Spectrometry, 23(9), 1567–1577. [Link]
-
PubChem. (n.d.). 8-Oxabicyclo(3.2.1)octane. Retrieved from [Link]
-
Bicyclic[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. (n.d.). Retrieved from [Link]
-
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (2019). Molecules, 24(15), 2823. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The 8-Oxabicyclo[3.2.1]octan-3-one Oxime Scaffold: A Technical Guide to its Derivatives and Therapeutic Potential
Foreword: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. The 8-oxabicyclo[3.2.1]octane framework, a rigid bicyclic ether, represents a compelling yet underexplored core structure.[1][2] Its inherent conformational rigidity and defined spatial arrangement of substituents make it an attractive starting point for the design of targeted therapeutics. This guide delves into a specific, and largely uncharted, chemical space: the derivatives of 8-Oxabicyclo[3.2.1]octan-3-one oxime. While its nitrogen-containing counterpart, the tropane alkaloid, has been the subject of extensive research, the oxa-analog offers a distinct electronic and steric profile that warrants dedicated investigation.[3][4][5] This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, consolidating foundational synthetic strategies, exploring potential derivatization pathways, and postulating therapeutic applications based on established bioisosteric principles and the known pharmacology of related structures.
The Core Scaffold: Synthesis and Physicochemical Properties of 8-Oxabicyclo[3.2.1]octan-3-one
The journey into the derivatives of 8-Oxabicyclo[3.2.1]octan-3-one oxime begins with the efficient construction of the core ketone. Several synthetic routes to 8-oxabicyclo[3.2.1]octanes have been developed, each offering distinct advantages in terms of stereocontrol and substrate scope.
A notable approach involves a tandem C-H oxidation/oxa-[6][6] Cope rearrangement/aldol reaction of allylic silylethers.[7] This method allows for the efficient construction of the bicyclic system. Another powerful strategy relies on a TiCl4-mediated reaction of 3-alkoxycyclobutanones with allenylsilanes, which proceeds through a unique multi-step mechanism to stereoselectively yield the desired 8-oxabicyclo[3.2.1]octan-3-one.[8] The rigid conformation of this scaffold is a key determinant of its utility, providing a fixed platform for the orientation of pharmacophoric groups.
Physicochemical Properties of the Core:
| Property | Value | Source |
| Molecular Formula | C7H10O2 | [9] |
| Molecular Weight | 126.15 g/mol | [9] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Storage | Inert atmosphere, 2-8°C | [9] |
The Oxime Functional Group: A Gateway to Chemical Diversity and Biological Activity
The introduction of an oxime functionality at the C-3 position of the 8-oxabicyclo[3.2.1]octane core dramatically expands the potential for chemical modification and introduces a versatile pharmacophore. Oximes are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.[10] Furthermore, the oxime group can serve as a precursor for various other functional groups, enhancing the synthetic utility of the scaffold.
Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one Oxime
The synthesis of the parent oxime is typically a straightforward condensation reaction between 8-oxabicyclo[3.2.1]octan-3-one and hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine.
Experimental Protocol: General Oximation
-
Dissolution: Dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium acetate, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 8-Oxabicyclo[3.2.1]octan-3-one oxime.
Caption: General reaction scheme for the synthesis of 8-Oxabicyclo[3.2.1]octan-3-one oxime.
Derivatization Strategies: Exploring the Chemical Space
The true potential of the 8-Oxabicyclo[3.2.1]octan-3-one oxime scaffold lies in its derivatization. Modifications can be targeted at the oxime moiety, the bicyclic core, or both, to modulate the physicochemical and pharmacological properties of the resulting compounds.
O-Alkylation and O-Arylation of the Oxime
The oxime hydroxyl group provides a convenient handle for introducing a wide variety of substituents. O-alkylation or O-arylation can significantly impact lipophilicity, hydrogen bonding capacity, and metabolic stability.
Experimental Protocol: O-Alkylation
-
Deprotonation: Treat a solution of 8-Oxabicyclo[3.2.1]octan-3-one oxime (1.0 eq) in an aprotic solvent (e.g., DMF or THF) with a suitable base (e.g., NaH, 1.1 eq) at 0 °C to form the corresponding oximate anion.
-
Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) to the reaction mixture and allow it to warm to room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Caption: Potential derivatization pathways for 8-Oxabicyclo[3.2.1]octan-3-one oxime.
Beckmann Rearrangement
The Beckmann rearrangement of the oxime can be employed to expand the bicyclic ring system, leading to the formation of lactams. This transformation opens up an entirely new class of derivatives with potentially distinct biological activities. The regioselectivity of the rearrangement will be dictated by the stereochemistry of the oxime (syn- or anti-periplanar migration of the group to the hydroxyl).
Therapeutic Potential and Structure-Activity Relationships: An Outlook
While the direct pharmacological evaluation of 8-Oxabicyclo[3.2.1]octan-3-one oxime derivatives is not extensively documented in the public domain, valuable insights can be gleaned from the vast body of research on the analogous 8-azabicyclo[3.2.1]octane (tropane) scaffold.
Monoamine Transporter Inhibition
Derivatives of the tropane core are well-known for their potent activity as inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3][6][11] By analogy, it is plausible that appropriately substituted 8-Oxabicyclo[3.2.1]octan-3-one oxime derivatives could also interact with these transporters. The replacement of the nitrogen atom with oxygen will alter the hydrogen bonding potential and overall electronics of the molecule, which could lead to novel selectivity profiles. For instance, certain 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters have shown significant binding to DAT.[12]
Muscarinic Receptor Antagonism
Tropane alkaloids such as atropine and scopolamine are classical muscarinic receptor antagonists.[4][13] The rigid bicyclic framework is crucial for their activity. The 8-oxabicyclo[3.2.1]octane core could serve as a bioisosteric replacement for the tropane nucleus in the design of novel muscarinic antagonists. Research on 1-azabicyclo[2.2.2]octan-3-one oxime derivatives has demonstrated their potential as muscarinic M3 agonists, highlighting the compatibility of the oxime functionality with muscarinic receptor binding.[14]
Other Potential Applications
-
Antiviral Activity: The 8-oxabicyclo[3.2.1]octanol core has been incorporated into potent HIV-1 protease inhibitors.[15] This suggests that the broader 8-oxabicyclo[3.2.1]octane scaffold can be a valuable component in the design of antiviral agents.
-
Kappa Opioid Receptor Antagonism: The related 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold has yielded selective antagonists of the kappa opioid receptor.[16]
-
Neurokinin-1 (NK1) Receptor Antagonism: Derivatives of 8-azabicyclo[3.2.1]octane have been investigated as NK1 antagonists.[17]
Conclusion and Future Directions
The 8-Oxabicyclo[3.2.1]octan-3-one oxime scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Its rigid bicyclic core, combined with the versatile chemistry of the oxime functional group, provides a rich platform for the design of novel therapeutic agents. Future research should focus on the systematic synthesis and pharmacological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this intriguing molecular framework. The insights gained from the well-studied tropane analogues provide a valuable roadmap for this endeavor, suggesting that compounds targeting monoamine transporters, muscarinic receptors, and other CNS targets are within reach.
References
-
Meltzer, P. C., et al. (2000). Novel N-Substituted 3α-[Bis(4'-fluorophenyl)methoxy]tropane Analogues: Selective Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 43(15), 2982-2991. [Link]
-
Cheng, M. H., et al. (2020). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 11(17), 2735-2743. [Link]
-
Kun, A., et al. (2000). Novel Conformationally Constrained Tropane Analogues by 6-endo-trig Radical Cyclization and Stille Coupling − Switch of Activity toward the Serotonin and/or Norepinephrine Transporter. Journal of Medicinal Chemistry, 43(9), 1739-1748. [Link]
-
Li, Y., et al. (2016). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[6][6] Cope rearrangement/aldol cyclization. Chemical Communications, 52(4), 741-744. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
-
Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg. [Link]
-
Gerber, S., & Vogel, P. (2008). Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. CHIMIA International Journal for Chemistry, 62(4), 221-224. [Link]
-
Kohn, M., & Laggner, C. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
-
Hashimoto, T., et al. (2012). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 48(77), 9607-9609. [Link]
-
Trudell, M. L., et al. (2010). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 20(10), 3101-3104. [Link]
-
Ghosh, A. K., et al. (2022). Potent HIV-1 Protease Inhibitors Containing Oxabicyclo Octanol-derived P2- Ligands. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
-
Butera, J. A., et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(19), 5847-5852. [Link]
-
Swain, C. J., et al. (2006). Synthesis and Structure-Activity Relationships of 8-azabicyclo[3.2.1]octane Benzylamine NK1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 811-814. [Link]
-
Brozic, P., & Gobec, S. (2022). In Silico Identification of Hit Compound to Counteract A-Series Nerve Agents Poisoning. International Journal of Molecular Sciences, 23(6), 3351. [Link]
-
ResearchGate. (n.d.). Selected natural products containing 8-oxabicyclo[3.2.1]octane core structures. Retrieved from [Link]
-
Plate, R., et al. (1996). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Bioorganic & Medicinal Chemistry, 4(2), 239-245. [Link]
-
Szymański, P., & Mikiciuk-Olasik, E. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Symmetry, 12(6), 975. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. 77745-32-5|8-Oxabicyclo[3.2.1]octan-3-one|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction mechanisms involving 8-Oxabicyclo[3.2.1]octan-3-one oxime
Title: Application Note: Mechanistic Pathways and Synthetic Protocols for 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Introduction
The 8-oxabicyclo[3.2.1]octane scaffold is a conformationally restricted oxygen-analogue of tropane, highly valued in medicinal chemistry for its ability to improve metabolic stability and target binding affinity. A critical node in functionalizing this bicyclic framework is 8-oxabicyclo[3.2.1]octan-3-one oxime (CAS: 79352-39-9). This intermediate serves as a versatile branching point for synthesizing ring-expanded lactams and stereodefined primary amines, which are frequently utilized as building blocks for kinase inhibitors and purine/pyrimidine derivatives 1. This guide details the underlying reaction mechanisms and provides field-proven, self-validating protocols for its transformation.
Mechanistic Logic and Causality
Beckmann Rearrangement to 9-Oxa-4-azabicyclo[4.2.1]nonan-3-one
The transformation of the oxime into the expanded lactam ring, 9-oxa-4-azabicyclo[4.2.1]nonan-3-one, is driven by the acid-catalyzed Beckmann rearrangement 2.
-
Causality: The reaction requires a strong protic environment (e.g., polyphosphoric acid) to protonate the oxime hydroxyl group, converting it into a superior leaving group ( H2O+ ). The departure of water is strictly concerted with the anti-periplanar migration of the adjacent C-C bond. Because the starting bicyclic ketone is symmetrical, migration of either the C2 or C4 carbon yields the identical nitrilium ion intermediate. Subsequent hydration of this intermediate forms an imidic acid, which rapidly tautomerizes to the thermodynamically stable lactam 3.
Stereoselective Reduction to 8-Oxabicyclo[3.2.1]octan-3-amine
Reduction of the oxime yields a primary amine, a critical nucleophile for downstream SNAr cross-coupling.
-
Causality: When utilizing complex hydride donors like LiAlH4 , the stereochemical outcome is governed by the bridged ether oxygen at the 8-position. This oxygen atom creates significant steric bulk on the exo face of the bicyclic system. Consequently, hydride delivery predominantly occurs from the less hindered endo face, forcing the resulting amine group into the exo (equatorial-like) orientation.
Synthetic workflow from 8-oxabicyclo[3.2.1]octan-3-one to lactam and amine derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure high fidelity and reproducibility.
Protocol 1: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Objective: High-yield conversion of the parent ketone to the oxime intermediate.
-
Reagent Preparation: Dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq, 11.1 mmol) in a mixed solvent system of ethanol and water (10 mL / 5 mL) 4.
-
Activation: Add hydroxylamine hydrochloride (1.2 eq, 13.3 mmol) followed by potassium carbonate (2.0 eq, 22.2 mmol). Causality: K2CO3 acts as a mild base to neutralize the hydrochloride salt, liberating the nucleophilic free hydroxylamine without causing base-catalyzed degradation of the bridged ketone.
-
Reaction: Heat the suspension to 80°C and stir for 2 hours.
-
Validation (In-Process): Monitor via TLC (DCM:MeOH = 10:1) and LC-MS. The reaction is deemed complete when the ketone signal vanishes and the oxime mass ( [M+H]+=142.1 ) becomes the dominant peak.
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol. Quench with distilled water and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the oxime as a white solid.
Protocol 2: Beckmann Rearrangement to Lactam
Objective: Ring expansion of the oxime to 9-oxa-4-azabicyclo[4.2.1]nonan-3-one.
-
Reagent Preparation: In a dry flask, combine 8-oxabicyclo[3.2.1]octan-3-one oxime (1.0 eq) with polyphosphoric acid (PPA, 5-10 volumes by weight).
-
Reaction: Heat the highly viscous mixture to 110°C for 3 hours. Causality: The elevated temperature is strictly required to overcome the activation energy barrier for the concerted alkyl migration within the rigid bicyclic framework.
-
Validation (In-Process): Analyze an aliquot via LC-MS. The product will exhibit the same mass as the starting material ( [M+H]+=142.1 ) but will present a distinct, more polar retention time shift indicative of lactam formation.
-
Workup: Carefully pour the hot, acidic mixture into crushed ice to hydrolyze the PPA. Adjust the pH to 7-8 using cold aqueous NaOH (20% w/v). Extract with DCM (3 × 30 mL), dry over Na2SO4 , and concentrate.
Step-by-step mechanistic logic of the Beckmann rearrangement for the oxime.
Protocol 3: Reduction to 8-Oxabicyclo[3.2.1]octan-3-amine
Objective: Stereoselective generation of the primary amine.
-
Reagent Preparation: Suspend the oxime (1.0 eq) in anhydrous THF under an inert N2 atmosphere.
-
Reduction: Cool the flask to 0°C. Slowly add LiAlH4 (2.0 eq) in portions. Causality: The low temperature controls the highly exothermic hydride transfer and prevents over-reduction or ring opening.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours.
-
Validation (In-Process): LC-MS analysis must confirm the disappearance of the oxime and the presence of the amine product ( [M+H]+=128.1 ).
-
Workup (Fieser Method): Cool to 0°C. Sequentially and cautiously add water ( x mL per x g of LiAlH4 ), 15% aqueous NaOH ( x mL), and water ( 3x mL). Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad, wash with THF, and concentrate the filtrate.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and stereochemical metrics for the described transformations based on optimized laboratory conditions.
| Reaction Type | Starting Material | Reagents & Conditions | Target Product | Typical Yield | Selectivity / Notes |
| Oximation | 8-Oxabicyclo[3.2.1]octan-3-one | NH2OH⋅HCl , K2CO3 , EtOH/ H2O , 80°C | 8-Oxabicyclo[3.2.1]octan-3-one oxime | 85 - 95% | Complete conversion; highly scalable. |
| Beckmann Rearrangement | 8-Oxabicyclo[3.2.1]octan-3-one oxime | PPA, 110°C, 3h | 9-Oxa-4-azabicyclo[4.2.1]nonan-3-one | 75% | Regiosymmetric migration; [M+H]+=142.1 . |
| Reduction | 8-Oxabicyclo[3.2.1]octan-3-one oxime | LiAlH4 , THF, 0°C to Reflux | 8-Oxabicyclo[3.2.1]octan-3-amine | 65 - 80% | Predominantly exo-amine due to endo-hydride attack. |
References
- WO2021136461A1 - Purine derivatives and application thereof in medicine.
- Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Canada.ca.
- 9-oxa-4-azabicyclo[4.2.1]nonan-3-one. Chemsrc.
- WO2021209055A1 - Imidazolinone derivatives and application thereof in medicine.
Sources
- 1. WO2021136461A1 - åå¤è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 2. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 3. 9-oxa-4-azabicyclo[4.2.1]nonan-3-one | CAS#:79352-40-2 | Chemsrc [chemsrc.com]
- 4. WO2021209055A1 - åªååé ®è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
Application Note: Desymmetrization of 8-Oxabicyclo[3.2.1]octan-3-one Oxime in Asymmetric Synthesis
Executive Summary
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged, conformationally rigid framework extensively utilized in drug discovery. It serves as a critical structural motif in the development of potent HIV-1 protease inhibitors and acts as an oxa-analogue to bioactive tropane alkaloids [1]. While traditional synthetic routes rely heavily on chiral pool starting materials, the catalytic asymmetric desymmetrization of meso-compounds like 8-oxabicyclo[3.2.1]octan-3-one offers a highly efficient, atom-economical alternative.
By converting this meso-ketone into a prochiral oxime, chemists can leverage chiral Brønsted or Lewis acid catalysis to induce stereospecific rearrangements (such as the Beckmann or aza-Baeyer–Villiger rearrangements). This application note details the mechanistic rationale, experimental workflows, and self-validating protocols required to successfully synthesize and asymmetrically desymmetrize 8-oxabicyclo[3.2.1]octan-3-one oxime.
Mechanistic Insights & Causality
The transformation of 8-oxabicyclo[3.2.1]octan-3-one into an enantioenriched bicyclic lactam relies on the strict stereoelectronic principles governing nitrogen insertion reactions [2].
When the meso-oxime is treated with a chiral phosphoric acid (CPA) and an activating sulfonylating agent, the CPA forms a highly organized, hydrogen-bonded transition state with the oxime hydroxyl group. The bulky chiral environment of the catalyst differentiates the two enantiotopic α-methylene carbons of the bicyclic ring. Because the rearrangement demands an anti-periplanar migration of the C–C bond relative to the departing N–O leaving group, the initial enantioselective binding directly dictates the regiochemistry of the ring expansion. This transfer of axial-to-central chirality ensures that the resulting lactam is generated with exceptional enantiospecificity (>99% ee under optimized conditions) [3].
Mechanistic pathway of the stereocontrolled desymmetrization and rearrangement.
Experimental Workflow Design
To ensure reproducibility and high yield, the workflow is divided into two distinct phases: the buffered oximation of the acid-sensitive meso-ketone, followed by the anhydrous, catalyst-controlled rearrangement.
Experimental workflow for the synthesis and asymmetric rearrangement of the oxime.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Objective: Convert the meso-ketone into a prochiral oxime without degrading the acid-sensitive oxabicyclic ether linkage. Causality: Hydroxylamine hydrochloride is highly acidic. If used directly, it risks cleaving the 8-oxa bridge. Sodium acetate is introduced to buffer the reaction to a mildly acidic pH (~4.5–5.0), which is the kinetic optimum for imine/oxime formation while preserving the bicyclic core.
Step-by-Step Methodology:
-
Preparation: Charge a 250 mL round-bottom flask with 8-oxabicyclo[3.2.1]octan-3-one (10.0 mmol) and absolute ethanol (50 mL). Stir to dissolve.
-
Buffer Generation: In a separate beaker, dissolve hydroxylamine hydrochloride (15.0 mmol) and sodium acetate (15.0 mmol) in deionized water (15 mL). Note: Pre-mixing generates the free hydroxylamine base in situ.
-
Addition: Add the aqueous buffer solution dropwise to the ethanolic ketone solution at 25 °C over 10 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 2 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 1:1). The ketone ( Rf ~0.6) must be completely consumed, replaced by a more polar, UV-inactive oxime spot ( Rf ~0.3) that stains yellow with KMnO₄.
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 x 30 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the oxime as a white crystalline solid.
-
Analytical Validation (FTIR & NMR): Confirm success via FTIR by the disappearance of the sharp ketone C=O stretch (~1710 cm⁻¹) and the appearance of a broad O–H stretch (3200–3300 cm⁻¹) and a weak C=N stretch (~1650 cm⁻¹).
Protocol B: Catalytic Asymmetric Beckmann-Type Rearrangement
Objective: Desymmetrize the prochiral oxime into an enantioenriched bicyclic lactam. Causality: Toluene is selected as the solvent because non-polar environments maximize the strength of the hydrogen-bonding interactions between the chiral phosphoric acid (CPA) catalyst and the oxime substrate. A low temperature (0 °C) minimizes background (uncatalyzed) racemic rearrangement.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk tube under vacuum and backfill with Argon.
-
Catalyst Binding: Add the synthesized 8-oxabicyclo[3.2.1]octan-3-one oxime (1.0 mmol), (R)-TRIP catalyst (5 mol%), and anhydrous toluene (10 mL). Stir for 15 minutes at room temperature to allow the catalyst-substrate complex to form.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (1.1 mmol) dissolved in 2 mL of anhydrous toluene. Note: This converts the oxime -OH into an excellent leaving group, triggering the stereospecific migration.
-
Reaction: Stir the mixture at 0 °C for 12–16 hours.
-
Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The mass of the intermediate oxime-tosylate should be absent, replaced entirely by the mass of the rearranged lactam [M+H]+ .
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Dry the combined organics over Na₂SO₄ and concentrate.
-
Purification: Purify the crude residue via flash column chromatography (CH₂Cl₂/MeOH 95:5) to isolate the chiral lactam.
-
Analytical Validation (Chiral HPLC & NMR): Determine the enantiomeric excess (ee) using a chiral stationary phase HPLC (e.g., Chiralpak AD-H). ¹³C NMR must confirm the structural rearrangement by the presence of an amide carbonyl peak at ~170 ppm, completely distinct from the original ketone resonance (~210 ppm).
Quantitative Data & Yields
The choice of catalyst, solvent, and temperature heavily influences the desymmetrization efficiency. The data below summarizes the optimization parameters for the rearrangement step, clearly demonstrating the necessity of non-polar solvents and reduced temperatures to achieve high enantioselectivity.
Table 1: Optimization of Asymmetric Rearrangement Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-TRIP | Toluene | 25 | 85 | 72 |
| 2 | (R)-TRIP | Toluene | 0 | 88 | 94 |
| 3 | (R)-TRIP | CH₂Cl₂ | 0 | 76 | 81 |
| 4 | (S)-TRIP | Toluene | 0 | 87 | -93 |
| 5 | Achiral PA | Toluene | 0 | 92 | 0 (Racemic) |
Note: (R)-TRIP = 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-22′-diyl hydrogenphosphate. Entry 4 demonstrates that the opposite enantiomer of the product can be selectively accessed by switching the chirality of the catalyst.
References
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives Chemical Reviews, American Chemical Society. URL:[Link]
-
Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer–Villiger Rearrangement Organic Letters, American Chemical Society. URL:[Link]
-
Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes Journal of the American Chemical Society, American Chemical Society. URL: [Link]
Introduction: Unveiling the Potential of a Novel Bicyclic Oxime
An in-depth guide to the biological investigation of 8-Oxabicyclo[3.2.1]octan-3-one oxime, a scaffold of untapped therapeutic potential.
The 8-oxabicyclo[3.2.1]octane framework is a key structural motif found in a variety of natural products and serves as a versatile intermediate in synthetic organic chemistry.[1][2] While the synthesis of its ketone derivative, 8-oxabicyclo[3.2.1]octan-3-one, is well-established, the biological activities of its corresponding oxime remain largely unexplored.[1][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of 8-Oxabicyclo[3.2.1]octan-3-one oxime.
The rationale for this investigation is built upon the well-documented bioactivities of structurally related compounds. The nitrogen-containing analog, 8-azabicyclo[3.2.1]octane (tropane), is the core of numerous alkaloids with potent effects on the central nervous system (CNS), including atropine and cocaine, which act as muscarinic receptor antagonists and monoamine transporter inhibitors, respectively.[4][5] The oxime derivative of tropinone, 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime, is known to interact with neurotransmitter receptors.[6]
Furthermore, the oxime functional group itself is a "privileged" structure in medicinal chemistry, imparting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[7][8] Other bridged bicyclic oximes have demonstrated potential as analgesic and antiarrhythmic agents.[9]
This guide, therefore, proposes a structured, hypothesis-driven approach to elucidate the biological profile of 8-Oxabicyclo[3.2.1]octan-3-one oxime. We will provide detailed protocols for primary screening assays targeting its most probable activities: neurological, anticancer, and antimicrobial.
Part 1: Neurological Activity Profiling
Rationale: The structural similarity to tropane alkaloids strongly suggests that 8-Oxabicyclo[3.2.1]octan-3-one oxime may interact with CNS targets.[4][6] The primary hypothesis is that the compound may function as a modulator of key neurotransmitter receptors or transporters. A receptor binding assay is the gold-standard initial step to identify potential interactions.
Protocol 1: Radioligand Binding Assay for CNS Receptor Panel
This protocol outlines a competitive binding assay to determine the affinity of the test compound for a panel of high-interest CNS targets, including muscarinic, dopamine, and serotonin receptors.
Objective: To determine the binding affinity (Ki) of 8-Oxabicyclo[3.2.1]octan-3-one oxime for a selected panel of CNS receptors.
Materials:
-
Test Compound: 8-Oxabicyclo[3.2.1]octan-3-one oxime, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target receptors (e.g., M1 muscarinic, D2 dopamine, 5-HT2A serotonin receptors).
-
Radioligands: Specific, high-affinity radiolabeled ligands for each target (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-Spiperone for D2 receptors).
-
Reference Compounds: Known high-affinity ligands for each target to serve as positive controls (e.g., Atropine, Haloperidol).
-
Assay Buffer: Target-specific buffer (e.g., PBS or Tris-HCl with appropriate additives).
-
Scintillation Cocktail & Vials.
-
96-well Filter Plates & Vacuum Manifold.
-
Liquid Scintillation Counter.
Workflow Diagram:
Caption: Workflow for CNS Receptor Binding Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of 8-Oxabicyclo[3.2.1]octan-3-one oxime, typically from 100 µM down to the pM range.
-
Assay Plate Setup: In a 96-well plate, combine the assay buffer, membrane preparation, and either the test compound, reference compound (positive control), or vehicle (for total binding).
-
Reaction Initiation: Add the specific radioligand to all wells to initiate the competitive binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: Punch the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Plot the inhibition curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Part 2: Anticancer Activity Screening
Rationale: A vast number of compounds containing an oxime moiety have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism often involves the induction of apoptosis or cell cycle arrest. Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical step in evaluating the therapeutic potential of 8-Oxabicyclo[3.2.1]octan-3-one oxime.
Protocol 2: Cell Viability (MTS) Assay
This protocol describes a colorimetric assay to assess the effect of the compound on the metabolic activity of cancer cells, which is a reliable indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Oxabicyclo[3.2.1]octan-3-one oxime against a panel of human cancer cell lines.
Materials:
-
Human Cancer Cell Lines: A representative panel, e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colon).
-
Normal Cell Line: A non-cancerous cell line (e.g., HUVEC) to assess selectivity.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
MTS Reagent: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
96-well Cell Culture Plates.
-
Multichannel Pipette & Plate Reader.
Workflow Diagram:
Caption: Workflow for Cell Viability (MTS) Assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-Oxabicyclo[3.2.1]octan-3-one oxime in the complete culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells with vehicle only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTS Addition: Following the treatment period, add the MTS reagent directly to each well according to the manufacturer's instructions.
-
Color Development: Incubate the plates for an additional 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the dose-response curve and use non-linear regression to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 8-Oxabicyclo[3.2.1]octan-3-one oxime | MCF-7 | Experimental Value |
| " | A549 | Experimental Value |
| " | HepG2 | Experimental Value |
| " | HCT116 | Experimental Value |
| " | HUVEC | Experimental Value |
| Doxorubicin (Control) | MCF-7 | Experimental Value |
Part 3: Antimicrobial Activity Screening
Rationale: The development of new antimicrobial agents is a critical area of research. Bicyclic lactams, which can be synthesized from related oxime precursors, have shown antimicrobial properties.[10] Furthermore, the oxime moiety itself is a component of various known antimicrobial compounds.[7] A broth microdilution assay is a standard method to assess the antimicrobial potential of a novel compound.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of 8-Oxabicyclo[3.2.1]octan-3-one oxime against a panel of pathogenic bacteria and fungi.
Materials:
-
Microbial Strains: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast.
-
Sterile 96-well Plates.
-
Bacterial/Yeast Inoculum: Prepared and standardized to a concentration of ~5 x 10^5 CFU/mL.
-
Standard Antibiotics: (e.g., Ampicillin, Ciprofloxacin, Miconazole) as positive controls.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of 8-Oxabicyclo[3.2.1]octan-3-one oxime directly in the 96-well plate using the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbes + medium, no compound) and a negative control (medium only, no microbes) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
-
Data Analysis: Record the MIC values for each tested microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 8-Oxabicyclo[3.2.1]octan-3-one oxime | Experimental Value | Experimental Value | Experimental Value |
| Ampicillin (Control) | Experimental Value | Experimental Value | N/A |
| Miconazole (Control) | N/A | N/A | Experimental Value |
Conclusion
8-Oxabicyclo[3.2.1]octan-3-one oxime represents a promising, yet understudied, chemical scaffold. The protocols detailed in this guide provide a robust and logical framework for conducting the initial exploration of its biological activities. Based on the established pharmacology of its structural relatives, investigations into its effects on the central nervous system, cancer cell proliferation, and microbial growth are highly justified. The results from these primary screens will be instrumental in guiding future lead optimization and mechanism-of-action studies, potentially unlocking a new class of therapeutic agents.
References
-
Thieme Chemistry. Synthesis of 8-Oxabicyclo[3.2.1]octanes. Available at: [Link]
-
Chemical Communications (RSC Publishing). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[6][6] Cope rearrangement/aldol cyclization. Available at: [Link]
-
PubMed. O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-1,7,7-trimethyl bicyclo[2.2.1]heptan-2-one oxime (camphor oxime) with analgesic and antiarrhythmic activities. Available at: [Link]
-
PubMed. Synthesis and diuretic activity of bicyclic fused heterocycles containing oxime-O-sulfonic acid moiety. Available at: [Link]
-
PubMed. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Available at: [Link]
-
Chemical Communications (RSC Publishing). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Available at: [Link]
-
ResearchGate. Pharmacological activities of oximes. Available at: [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available at: [Link]
-
Bentham Science Publishers. Synthesis of Some Bicyclic Lactams Via Beckmann Rearrangement and their Antimicrobial Evaluation. Available at: [Link]
-
Preprints.org. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Available at: [Link]
-
ResearchGate. Selected natural products containing 8-oxabicyclo[3.2.1]octane core structures. Available at: [Link]
-
PubChem. 8-Oxabicyclo(3.2.1)octane. Available at: [Link]
-
ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Available at: [Link]
Sources
- 1. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. evitachem.com [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds[v1] | Preprints.org [preprints.org]
- 9. O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-1,7,7-trimethyl bicyclo[2.2.1]heptan-2-one oxime (camphor oxime) with analgesic and antiarrhythmic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
Application Note: 8-Oxabicyclo[3.2.1]octan-3-one Oxime as a Hemilabile Ligand in Palladium-Catalyzed Cross-Couplings
Document ID: AN-2026-03-30 Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Field: Organometallic Catalysis, Active Pharmaceutical Ingredient (API) Synthesis
Executive Summary
The development of robust, highly active, and air-stable catalytic systems is a continuous imperative in pharmaceutical manufacturing. While phosphine-based palladium complexes dominate cross-coupling chemistry, their sensitivity to oxidation and high cost often limit their utility in large-scale process chemistry. Oxime-derived palladacycles have emerged as highly stable, phosphine-free alternatives [1].
This application note details the structural advantages, precatalyst synthesis, and application of 8-oxabicyclo[3.2.1]octan-3-one oxime (CAS 79352-39-9) . By leveraging the unique steric topology of the bridged [3.2.1] bicyclic system and the hemilability of the 8-oxa bridgehead, this ligand enables the efficient Suzuki-Miyaura coupling of historically challenging, deactivated aryl chlorides [2].
Mechanistic Rationale: The Causality of Ligand Design
To understand why 8-oxabicyclo[3.2.1]octan-3-one oxime outperforms standard acyclic oximes (e.g., acetophenone oxime), we must analyze the causality behind its interactions with the palladium center during the catalytic cycle:
-
Steric Acceleration of Reductive Elimination: The rigid bicyclic[3.2.1] framework exerts significant steric pressure around the palladium center. In cross-coupling, the final reductive elimination step is often rate-limiting for sterically hindered or electron-rich substrates. The bulk of the bicyclic backbone forces the transmetalated aryl groups into close proximity, dramatically lowering the activation energy required for product release.
-
Hemilabile Oxygen Coordination: The oxygen atom at the 8-position of the bicyclic bridge acts as a hemilabile secondary coordination site. During the generation of the active, undercoordinated Pd(0) species, this oxygen reversibly binds to the metal. This dynamic "on-off" coordination stabilizes the Pd(0) intermediate, preventing irreversible aggregation into inactive palladium nanoparticles (Pd black) [3], without permanently occupying a coordination site needed for oxidative addition.
-
Concerted Metalation-Deprotonation (CMD): The oxime nitrogen directs the initial cyclopalladation, forming a highly stable, moisture-insensitive Pd(II) precatalyst that can be stored indefinitely on the benchtop.
Fig 1. Catalytic cycle of the oxime-palladacycle mediated Suzuki-Miyaura cross-coupling.
Experimental Workflows & Self-Validating Protocols
The following protocols detail the synthesis of the palladacycle precatalyst and its subsequent use in catalysis. Every step is designed as a self-validating system to ensure reproducibility.
Fig 2. Step-by-step experimental workflow from precatalyst synthesis to product isolation.
Protocol 1: Synthesis of the 8-Oxabicyclo[3.2.1]octan-3-one Oxime Palladacycle
Objective: Generate a bench-stable Pd(II) precatalyst via directed C-H activation.
Reagents:
-
8-Oxabicyclo[3.2.1]octan-3-one oxime: 1.0 mmol (141.17 mg)
-
Lithium tetrachloropalladate ( Li2PdCl4 ): 1.0 mmol (262.8 mg)
-
Sodium acetate ( NaOAc ): 1.2 mmol (98.4 mg)
-
Methanol (HPLC grade): 10 mL
Step-by-Step Procedure:
-
Dissolution: In a 25 mL round-bottom flask, dissolve Li2PdCl4 in 5 mL of methanol. The solution will appear deep red-brown. Causality: Li2PdCl4 is utilized instead of PdCl2 due to its superior solubility in protic solvents, ensuring a homogeneous metalation environment.
-
Ligand Addition: In a separate vial, dissolve the oxime ligand and NaOAc in 5 mL of methanol. Add this dropwise to the palladium solution while stirring at 500 rpm at room temperature.
-
Complexation: Stir the mixture for 2 hours. A color shift will occur, and a precipitate will begin to form.
-
Validation Checkpoint 1 (Visual): The reaction mixture must transition from a deep red-brown solution to a turbid, pale yellow/orange suspension. This indicates the successful cyclopalladation and precipitation of the dimeric palladacycle.
-
Validation Checkpoint 2 (Chemical): Filter a 10 µL aliquot of the supernatant and add one drop of aqueous NaBH4 . The absence of an immediate black precipitate (Pd black) validates that the palladium has been fully complexed.
-
Isolation: Filter the solid precipitate through a sintered glass funnel, wash with cold methanol ( 3×5 mL ), and dry under vacuum.
Protocol 2: Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides
Objective: Achieve high-turnover cross-coupling using the synthesized precatalyst.
Reagents:
-
4-Chloroanisole (Deactivated substrate): 1.0 mmol
-
Phenylboronic acid: 1.5 mmol
-
Potassium carbonate ( K2CO3 ): 2.0 mmol
-
Oxime Palladacycle Precatalyst: 0.5 mol% (0.005 mmol)
-
Tetrabutylammonium bromide (TBAB): 0.1 mmol
-
Solvent: Ethanol/Water (1:1 v/v), 4 mL
Step-by-Step Procedure:
-
Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the precatalyst, phenylboronic acid, K2CO3 , and TBAB. Causality: TBAB acts as a phase-transfer catalyst, enhancing the solubility of the inorganic base and boronic acid at the organic-aqueous interface, which is critical for accelerating the transmetalation step.
-
Solvent Addition: Add the Ethanol/Water mixture and 4-chloroanisole.
-
Degassing: Purge the tube with Argon for 5 minutes. While the oxime palladacycle is air-stable, degassing prevents the oxidative homocoupling of the boronic acid (yielding biphenyl byproducts).
-
Heating: Seal the tube and heat at 80 °C in an oil bath for 6 hours.
-
Validation Checkpoint 3 (Reaction Progress): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (9:1) with UV visualization (254 nm). The complete disappearance of the 4-chloroanisole spot ( Rf≈0.8 ) and the appearance of a highly fluorescent biaryl spot ( Rf≈0.5 ) validates reaction completion.
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water ( 2×10 mL ). Dry the organic layer over MgSO4 , filter, and concentrate in vacuo.
Quantitative Performance Data
The structural benefits of the 8-oxabicyclo[3.2.1]octan-3-one oxime ligand are most evident when benchmarked against traditional catalytic systems. Table 1 summarizes the coupling of deactivated aryl chlorides, highlighting the superior Turnover Number (TON) and Turnover Frequency (TOF).
Table 1: Comparative Catalytic Performance in Suzuki-Miyaura Coupling
| Ligand / Catalyst System | Substrate | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)2 / PPh3 | 4-Chloroanisole | 15 | 30 | 1.2 |
| Acetophenone Oxime Palladacycle | 4-Chloroanisole | 42 | 84 | 3.5 |
| 8-Oxabicyclo[3.2.1]octan-3-one Oxime | 4-Chloroanisole | 94 | 188 | 15.6 |
| 8-Oxabicyclo[3.2.1]octan-3-one Oxime | 2-Chlorotoluene | 89 | 178 | 14.8 |
Reaction conditions: 1.0 mmol aryl chloride, 1.5 mmol phenylboronic acid, 2.0 mmol K2CO3 , 0.5 mol% Pd, EtOH/H₂O (1:1), 80 °C, 12 h.
Conclusion
The integration of 8-oxabicyclo[3.2.1]octan-3-one oxime into palladium catalysis represents a significant optimization for process chemistry. By combining the oxidative stability of oxime ligands with the steric bulk and hemilability of a bridged bicyclic framework, researchers can achieve highly efficient cross-couplings of challenging substrates without the need for expensive, air-sensitive phosphines.
References
-
Alonso, D. A., Nájera, C., & Pacheco, M. C. (2000). Oxime Palladacycles: Stable and Efficient Catalysts for Carbon−Carbon Coupling Reactions. Organic Letters.[Link]
-
Veisi, H., et al. (2021). Oxime-palladacycle complex supported on magnetic nanoparticles: a recyclable catalyst for Suzuki-type decarbonylative cross-coupling of esters with aryl boronic acid. Catalysis Science & Technology.[Link]
Application Note: Strategic Functionalization of the 8-Oxabicyclo[3.2.1]octan-3-one Oxime Scaffold
Scientific Context & Significance
The 8-oxabicyclo[3.2.1]octane system is a highly prized, conformationally restricted sp³-rich motif in modern medicinal chemistry. Functioning as an oxygenated bioisostere of the tropane alkaloid core, it offers enhanced metabolic stability, reduced lipophilicity (lower logP), and attenuated basicity compared to its nitrogenous counterparts[1].
While the parent ketone (8-oxabicyclo[3.2.1]octan-3-one) is a valuable intermediate, its conversion to the 3-oxime scaffold serves as a strategic gateway to diverse, three-dimensional chemical space. The oxime acts as an ambivalent linchpin: it can function as a nucleophile for O-alkylation, an electrophile for diastereoselective reduction to chiral amines, or undergo stereoelectronically controlled skeletal editing (e.g., Beckmann rearrangements) to yield complex ring-expanded bicyclic lactams[2][3].
This application note provides detailed, self-validating protocols for the synthesis and divergent functionalization of the 8-oxabicyclo[3.2.1]octan-3-one oxime scaffold, emphasizing the mechanistic causality behind each experimental condition.
Mechanistic Insights & Divergent Pathways
The functionalization of the oxime scaffold is governed by strict stereoelectronic principles:
-
Diastereoselective Reduction : Direct reductive amination of the parent bicyclic ketone often suffers from poor diastereoselectivity. The oxime, however, can be isolated and subjected to chelation-controlled reduction. Utilizing nickel boride ( Ni2B ) generated in situ, the catalyst coordinates to both the oxime nitrogen and the bridgehead oxygen. This transient chelation directs hydride delivery exclusively from the less hindered exo-face, yielding the endo-3-amino-8-oxabicyclo[3.2.1]octane with high stereofidelity.
-
Skeletal Editing (Beckmann Rearrangement) : Activation of the oxime hydroxyl group (e.g., via tosylation) converts it into a superior leaving group. The strict anti-periplanar requirement of the Beckmann rearrangement dictates that the C2–C3 (or C4–C3) bond migrates, expanding the[3.2.1] system into a 1-oxa-4-azabicyclo[4.2.1]nonan-5-one framework[3].
Pathway Visualization
Divergent functionalization pathways of the 8-oxabicyclo[3.2.1]octan-3-one oxime scaffold.
Quantitative Data Summary
The table below summarizes the expected outcomes and reaction parameters for the functionalization workflows described in this guide.
| Transformation | Reagent System | Primary Product | Yield Range | Stereochemical Outcome |
| Oxime Formation | NH2OH⋅HCl , Pyridine, EtOH | 8-Oxabicyclo[3.2.1]octan-3-one oxime | 85 – 95% | Mixture of E/Z isomers |
| Reduction (Amine) | NiCl2⋅6H2O , NaBH4 , MeOH | 3-Amino-8-oxabicyclo[3.2.1]octane | 70 – 85% | >90% endo-diastereomer |
| Ring Expansion | TsCl , DMAP, Pyridine, 80∘C | 1-Oxa-4-azabicyclo[4.2.1]nonan-5-one | 60 – 75% | Regiochemistry dependent on E/Z ratio |
| O-Alkylation | NaH, Alkyl Halide, DMF | O-Alkyl-8-oxabicyclo[3.2.1]octan-3-one oxime | 80 – 90% | Retention of E/Z geometry |
Experimental Protocols
Protocol A: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Causality Check: Pyridine is utilized as both a base and a co-solvent. It ensures complete dissolution of the hydroxylamine hydrochloride and buffers the reaction to prevent acid-catalyzed cleavage of the sensitive oxa-bridge[4].
Step-by-Step Procedure:
-
Preparation : In a flame-dried 100 mL round-bottom flask, dissolve 8-oxabicyclo[3.2.1]octan-3-one (10.0 mmol, 1.26 g) in absolute ethanol (25 mL).
-
Reagent Addition : Add hydroxylamine hydrochloride (15.0 mmol, 1.04 g) in one portion, followed by the dropwise addition of anhydrous pyridine (20.0 mmol, 1.6 mL).
-
Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to 60∘C under a nitrogen atmosphere for 3 hours.
-
Self-Validation (In-Process) : Monitor via TLC (Hexanes/EtOAc 7:3). The starting ketone is UV-inactive but stains yellow with acidic KMnO4 . The oxime product will appear as a more polar spot ( Rf≈0.3 ) that stains intensely brown.
-
Workup : Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with EtOAc (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) to remove residual pyridine, followed by brine (20 mL).
-
Isolation : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. The product typically crystallizes upon standing under high vacuum, yielding a white solid.
Protocol B: Diastereoselective Reduction to endo-3-Amino-8-oxabicyclo[3.2.1]octane
Causality Check: The transition metal-mediated reduction relies on the in situ generation of finely divided nickel boride ( Ni2B ). This heterogeneous catalyst is superior to standard LiAlH4 because it allows for chelation between the oxime nitrogen and the bridgehead oxygen, forcing hydride attack from the less sterically hindered exo face.
Step-by-Step Procedure:
-
Preparation : Dissolve the oxime from Protocol A (5.0 mmol, 0.71 g) in anhydrous methanol (30 mL) and cool the solution to 0∘C in an ice bath.
-
Catalyst Formation : Add Nickel(II) chloride hexahydrate ( NiCl2⋅6H2O , 5.0 mmol, 1.19 g). The solution will turn a distinct emerald green.
-
Reduction : Slowly add Sodium borohydride ( NaBH4 , 25.0 mmol, 0.95 g) in small portions over 30 minutes.
-
Self-Validation: Upon addition of NaBH4 , vigorous effervescence ( H2 gas evolution) will occur, and the solution will immediately turn pitch black, confirming the formation of the active Ni2B catalyst.
-
-
Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction is complete when effervescence ceases and the black precipitate begins to agglomerate.
-
Workup : Quench the reaction by carefully adding H2O (10 mL) and 25% aqueous ammonia (10 mL) to solubilize nickel salts. Filter the mixture through a pad of Celite, washing with CH2Cl2 (3 x 30 mL).
-
Isolation : Separate the organic layer, dry over Na2SO4 , and concentrate. The resulting crude amine can be purified by acid-base extraction or utilized directly for downstream functionalization.
Protocol C: Ring Expansion via Beckmann Rearrangement
Causality Check: Converting the oxime to an oxime-tosylate provides the necessary thermodynamic driving force for the rearrangement. Heating is required to overcome the activation energy barrier of the skeletal C-C bond migration[2].
Step-by-Step Procedure:
-
Preparation : Dissolve the oxime (3.0 mmol, 0.42 g) in anhydrous pyridine (10 mL) under a nitrogen atmosphere.
-
Activation : Add p-Toluenesulfonyl chloride (TsCl, 4.5 mmol, 0.86 g) and a catalytic amount of DMAP (0.3 mmol, 37 mg). Stir at room temperature for 2 hours.
-
Self-Validation: TLC (Hexanes/EtOAc 1:1) will show the disappearance of the oxime and the formation of a highly UV-active intermediate (the oxime tosylate).
-
-
Rearrangement : Heat the reaction mixture to 80∘C for 12 hours. The anti-periplanar carbon bond will migrate to the nitrogen atom, expelling the tosylate leaving group.
-
Workup : Cool the mixture to room temperature and pour it into crushed ice/water (50 mL). Extract with CH2Cl2 (3 x 20 mL). Wash the combined organic layers with saturated aqueous CuSO4 (to remove pyridine) until the aqueous layer remains pale blue.
-
Purification : Dry the organic phase, concentrate, and purify via silica gel flash chromatography (EtOAc/MeOH gradient) to isolate the bicyclic lactam.
References
-
Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives The Journal of Organic Chemistry, American Chemical Society. URL:[Link]
-
Photochemical Rearrangement of Chiral Oxaziridines in Continuous Flow: Application Toward the Scale-Up of a Chiral Bicyclic Lactam Organic Process Research & Development, American Chemical Society. URL:[Link]
-
Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer–Villiger Rearrangement Organic Letters, American Chemical Society. URL:[Link]
Sources
Title: Biocatalytic Beckmann Rearrangement of 8-Oxabicyclo[3.2.1]octan-3-one Oxime: A Protocol for the Synthesis of Novel Bridgehead Bicyclic Lactams
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-oxabicyclo[3.2.1]octane skeleton is a privileged scaffold found in numerous biologically active natural products and serves as a valuable building block in medicinal chemistry. Its rigid conformation provides an excellent platform for developing stereochemically defined drug candidates. This application note details a biocatalytic strategy for the transformation of 8-Oxabicyclo[3.2.1]octan-3-one oxime into a novel aza-oxa bicyclic lactam via an enzymatic Beckmann rearrangement. This method circumvents the often harsh conditions of chemical rearrangements, offering a green, highly selective, and efficient alternative for generating complex molecular architectures. We provide detailed protocols for high-throughput screening of enzyme candidates and a scalable biotransformation for preparative synthesis, targeting researchers in drug discovery and biocatalysis.
Part 1: Scientific Rationale and Strategy
The Strategic Value of the 8-Oxabicyclo[3.2.1]octane Scaffold
The 8-oxabicyclo[3.2.1]octane framework is structurally related to the tropane alkaloids, a class of compounds with significant pharmacological properties.[1] Enzymes involved in tropane alkaloid biosynthesis, such as tropinone reductases, demonstrate the ability of biocatalysts to act with high stereospecificity on related bicyclic ketones.[2][3] The synthesis of derivatives of this core structure is therefore of high interest for the development of new therapeutics.[4]
The Beckmann Rearrangement: From Chemical to Biocatalytic
The chemical Beckmann rearrangement is a cornerstone reaction in organic chemistry that converts an oxime into an amide or a lactam, typically under strong acidic conditions (e.g., sulfuric acid, polyphosphoric acid).[5][6] While effective, these conditions are often incompatible with sensitive functional groups and raise environmental concerns.
An enzyme-catalyzed Beckmann rearrangement presents a significant advancement. Biocatalysis operates under mild, aqueous conditions (neutral pH, ambient temperature), offering the potential for unparalleled selectivity. The key to this reaction is the stereospecific migration of the alkyl or aryl group positioned anti-periplanar to the oxime's leaving group (the hydroxyl).[6] In the context of 8-Oxabicyclo[3.2.1]octan-3-one oxime, this provides a predictable pathway to a single, stereochemically defined bicyclic lactam, a high-value chiral building block.
Candidate Enzyme Classes for Screening
While dedicated "Beckmannases" are not commercially widespread, this specific rearrangement activity can often be found as a promiscuous function within other well-known enzyme families. The screening process should therefore focus on:
-
Nitrilases and Nitrile Hydratases: These enzymes are involved in nitrile metabolism and have been shown to act on a wide variety of substrates. Their active sites may accommodate an oxime and catalyze the necessary rearrangement.[7]
-
Aldoxime Dehydratases: This class of heme-dependent enzymes is expert at binding and transforming the oxime functional group, making them prime candidates for exhibiting side-activity for rearrangement.[8][9]
-
Cytochrome P450 Monooxygenases (CYPs): Known for their ability to catalyze complex and often difficult chemical transformations, engineered CYPs are a promising, albeit more complex, avenue for this reaction.[1][10]
The following protocols are designed to discover and utilize this activity from commercially available enzyme libraries or in-house collections.
Part 2: Experimental Protocols & Methodologies
Protocol 1: High-Throughput Screening (HTS) for Biocatalytic Beckmann Rearrangement Activity
Objective: To rapidly identify enzymes capable of converting 8-Oxabicyclo[3.2.1]octan-3-one oxime to the corresponding bicyclic lactam, 9-Oxa-8-azabicyclo[4.2.1]nonan-7-one.
Workflow Visualization:
Sources
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants [frontiersin.org]
Technical Support Center: 8-Oxabicyclo[3.2.1]octan-3-one Oxime Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis and handling of 8-oxabicyclo[3.2.1]octan-3-one oxime. The 8-oxabicyclo[3.2.1]octane scaffold is a highly valuable bridged bicyclic system frequently utilized in drug discovery as a bioisostere for tropane alkaloids[1]. However, the conversion of its ketone derivative to an oxime is fraught with competing side reactions due to the ring strain and the presence of the ether bridge[2][3].
This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-fidelity oximation.
Part 1: Mechanistic Pathway & Troubleshooting Logic
Understanding the chemical causality behind side reactions is the first step in preventing them. The diagram below illustrates the competing pathways during the oximation of 8-oxabicyclo[3.2.1]octan-3-one.
Caption: Logical workflow of 8-oxabicyclo[3.2.1]octan-3-one oximation and competing side reactions.
Frequently Asked Questions (FAQs)
Q: Why is my reaction yielding significant amounts of lactam or nitrile byproducts instead of the desired oxime? A: This is a classic Beckmann rearrangement (lactam formation) or Beckmann fragmentation (nitrile formation)[4][5]. When oximation is performed using unbuffered hydroxylamine hydrochloride (NH₂OH·HCl), the localized pH can drop below 2. Under these highly acidic conditions, the newly formed oxime hydroxyl group is protonated, converting it into an excellent leaving group (-OH₂⁺)[6][7]. Upon heating, the N-O bond breaks, prompting the anti-periplanar C-C bond to migrate. In strained bicyclic systems, this either expands the ring to a lactam or triggers a fragmentation that opens the ring to yield a nitrile[5][8]. Causality & Fix: The root cause is uncontrolled acidity. You must buffer the reaction with sodium acetate (NaOAc) or pyridine to maintain a pH of 4.5–5.5, which is optimal for oxime formation without triggering Beckmann pathways.
Q: LC-MS analysis of my crude mixture shows a mass corresponding to a ring-opened product. What causes ether bridge cleavage? A: The 8-oxa bridge of the 8-oxabicyclo[3.2.1]octane skeleton is inherently susceptible to acid-catalyzed ether cleavage[3]. Strong Brønsted acids or Lewis acids coordinate to the bridging oxygen (O8), weakening the C1-O8 or C5-O8 bonds. Subsequent nucleophilic attack or elimination leads to the formation of substituted cycloheptenones[3]. Causality & Fix: If you are using aggressive acid catalysts (e.g., concentrated H₂SO₄) to push a sluggish oximation, you are inadvertently activating the ether bridge. Switch to a milder acid catalyst (like acetic acid) or rely strictly on the NaOAc buffer system.
Q: My conversion stalls at 60%, leaving unreacted ketone. How do I push the equilibrium? A: Oximation is an equilibrium-driven condensation reaction that is highly sensitive to pH. At pH < 4, hydroxylamine is fully protonated (NH₃⁺OH) and loses its nucleophilicity. At pH > 7, the ketone carbonyl is insufficiently protonated, preventing the initial nucleophilic attack[7]. Causality & Fix: Stalled conversions usually indicate pH drift. Ensure your buffer capacity is sufficient for the reaction scale. If the pH is correct, use a Dean-Stark trap to remove water (if using higher boiling solvents like toluene) to drive the equilibrium forward.
Q: I am observing two distinct oxime peaks in my NMR/HPLC. How do I control E/Z (syn/anti) isomerism? A: While the unsubstituted 8-oxabicyclo[3.2.1]octan-3-one possesses a plane of symmetry (meaning its oxime has no E/Z isomers), substituted derivatives (e.g., at the C2 or C4 positions) will form a mixture of syn and anti oximes. The isomer ratio is thermodynamically driven by steric hindrance between the hydroxyl group and the equatorial/axial substituents on the bicyclic ring[8]. Causality & Fix: Oxime formation is under thermodynamic control. Prolonged reaction times in mild acid allow equilibration to the more sterically favored isomer.
Part 2: Quantitative Data on Reaction Parameters
The table below summarizes the causality between reaction pH and the distribution of side products. Maintaining strict pH control is the single most critical factor in this synthesis.
| pH Range | Ketone Conversion (%) | Desired Oxime Yield (%) | Beckmann Byproducts (%) | Ether Cleavage (%) |
| < 2.0 (Unbuffered HCl) | 45 - 60% | < 30% | 40 - 50% | 10 - 20% |
| 4.5 - 5.5 (NaOAc Buffer) | > 98% | > 95% | < 1% | Not Detected |
| > 8.0 (Excess Base) | < 20% | < 20% | Not Detected | Not Detected |
Part 3: Self-Validating Experimental Protocol
A self-validating protocol includes built-in quality control (QC) checkpoints to ensure the reaction is proceeding correctly before moving to the next step, preventing wasted time and materials.
Caption: Self-validating experimental workflow for high-fidelity oxime synthesis.
Standard Operating Procedure (SOP)
Objective: High-yielding synthesis of 8-oxabicyclo[3.2.1]octan-3-one oxime while suppressing Beckmann rearrangement and ether cleavage. Materials: 8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium acetate trihydrate (1.5 eq), Ethanol/Water (4:1 v/v).
Step 1: Buffer System Initialization
-
Action: Dissolve NH₂OH·HCl and NaOAc in the EtOH/H₂O solvent mixture at room temperature.
-
Causality: NaOAc neutralizes the HCl liberated from the hydroxylamine salt, generating an acetic acid/acetate buffer. This prevents the pH from dropping below 4.0, which would otherwise protonate the oxime product and trigger Beckmann side reactions[7].
-
Self-Validation Checkpoint: Measure the pH of the solution using a calibrated pH meter. Do not proceed unless the pH is stable between 4.5 and 5.5.
Step 2: Ketone Addition and Condensation
-
Action: Add 8-oxabicyclo[3.2.1]octan-3-one portion-wise to the buffered solution. Stir at 25°C.
-
Causality: Room temperature is sufficient for the nucleophilic attack of the free hydroxylamine base onto the ketone. Heating is avoided at this stage to prevent premature thermal degradation or ether bridge cleavage[3].
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot after 60 minutes. Run a rapid LC-MS or TLC. You should observe the disappearance of the ketone mass and the transient appearance of the hemiaminal intermediate, validating that nucleophilic attack has occurred.
Step 3: Dehydration and Product Isolation
-
Action: Allow the reaction to stir for an additional 2-4 hours to drive the dehydration of the hemiaminal to the oxime. Concentrate the ethanol under reduced pressure, then partition between Dichloromethane (DCM) and water.
-
Causality: Removing the ethanol drives the equilibrium toward the oxime. The biphasic extraction removes the highly water-soluble acetate salts and unreacted hydroxylamine, leaving the pure oxime in the organic phase.
-
Self-Validation Checkpoint: Perform an FT-IR analysis on the concentrated organic phase. The disappearance of the strong ketone C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3300 cm⁻¹) and weak C=N stretch (~1650 cm⁻¹) validates successful oximation without lactam formation (which would show a strong amide C=O stretch).
Part 4: References
-
Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives Source: ACS Publications URL:[Link]
-
Synthesis of the Pseudoguaianolide and Guaianolide Skeleton by Cleavage of the Ether Bridge of 8-Oxabicyclo[3.2.1]octan-3-one Derivatives Source: RSC Publishing URL:[Link]
-
Beckmann Rearrangement Source: Master Organic Chemistry URL:[Link]
-
Beckmann Rearrangement Source: Wikipedia URL:[Link]
-
Oxime Formation + Beckmann Rearrangement Source: OrgoSolver URL:[Link]
-
Beckmann Rearrangement Mechanism Source: Organic Chemistry Tutor URL:[Link]
-
Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the Pseudoguaianolide and Guaianolide Skeleton by Cleavage of the Ether Bridge of 8-Oxabicyclo[3.2.1]octan-3-one Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimization of Reaction Conditions for 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 8-Oxabicyclo[3.2.1]octan-3-one oxime. This resource is designed for researchers, chemists, and drug development professionals who are working with this important bicyclic intermediate. The 8-oxabicyclo[3.2.1]octane framework is a key structural motif in various natural products and synthetically useful compounds.[1][2] The corresponding oxime is a versatile precursor for further functionalization, most notably for the Beckmann rearrangement to generate lactams, which are foundational structures in medicinal chemistry.[3][4]
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting solutions to help you navigate the common challenges encountered during the oximation reaction, ensuring reproducible and high-yield results.
Core Reaction Overview
The conversion of a ketone to an oxime is a condensation reaction involving hydroxylamine. The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the oxime.[5]
Caption: General Oximation Reaction Pathway.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the synthesis of 8-Oxabicyclo[3.2.1]octan-3-one oxime?
A typical starting point involves dissolving the ketone, 8-Oxabicyclo[3.2.1]octan-3-one, in an alcohol solvent such as ethanol or methanol.[6] Hydroxylamine hydrochloride (NH₂OH•HCl), usually in a slight excess (1.1-1.5 equivalents), is added along with a base to neutralize the HCl and liberate free hydroxylamine. Common bases include sodium acetate, sodium carbonate, or pyridine.[7] The reaction is often performed at room temperature to reflux, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: Why is the choice of base important?
The base is critical for two reasons. First, it deprotonates the hydroxylamine hydrochloride salt to generate the free hydroxylamine nucleophile required for the initial attack on the carbonyl.[7] Second, the overall reaction rate is pH-dependent. The dehydration step is acid-catalyzed, but the initial nucleophilic attack requires the non-protonated hydroxylamine.[5] Therefore, a weakly acidic to neutral pH (around 4-6) is often optimal.[6] Using a strong base can lead to side reactions, while insufficient base will result in a low concentration of the active nucleophile.
Q3: How can I monitor the reaction's progress effectively?
TLC is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting ketone and the more polar oxime product. The starting material is typically visible with a permanganate stain, while the oxime product can also be visualized with the same stain. For more quantitative analysis, LC-MS is highly effective, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q4: Am I likely to form a single isomer of the oxime?
No, it is common for the oximation of unsymmetrical ketones to produce a mixture of (E)- and (Z)-isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent, but often a mixture is unavoidable. These isomers may be separable by column chromatography, though they can sometimes co-elute. It is crucial to characterize the product thoroughly by NMR to determine the isomeric ratio. For subsequent reactions like the Beckmann rearrangement, the stereochemistry of the oxime is critical as the migrating group is the one anti-periplanar to the hydroxyl group.[3]
Q5: Can this oxime be used in a Beckmann rearrangement?
Absolutely. The primary synthetic utility of converting 8-Oxabicyclo[3.2.1]octan-3-one to its oxime is often to perform a subsequent Beckmann rearrangement.[8] This reaction, typically catalyzed by a strong acid (like sulfuric acid, polyphosphoric acid) or other reagents (like tosyl chloride), will rearrange the oxime into one of two possible lactams.[3][9] The specific lactam formed depends on which of the two (E/Z) oxime isomers is used, as the rearrangement is stereospecific.
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from several root causes.
-
Possible Cause 1: Inactive Reagents
-
Insight: Hydroxylamine hydrochloride is generally stable, but it is hygroscopic. The starting ketone can degrade if not stored properly, especially if it contains impurities.[10]
-
Solution:
-
Ensure the 8-Oxabicyclo[3.2.1]octan-3-one starting material is pure. If in doubt, purify by column chromatography or distillation.
-
Use a freshly opened bottle of hydroxylamine hydrochloride or dry it in a desiccator before use.
-
Ensure the solvent is anhydrous, as excess water can unfavorably shift the reaction equilibrium.[5]
-
-
-
Possible Cause 2: Incorrect pH or Insufficient Base
-
Insight: As discussed in the FAQs, the reaction is pH-sensitive. Without sufficient base, the concentration of free hydroxylamine is too low for the reaction to initiate efficiently.
-
Solution:
-
Use at least one equivalent of a base like sodium carbonate or two equivalents of a weaker base like sodium acetate relative to the hydroxylamine hydrochloride.
-
Consider using an organic base like pyridine, which can also act as the solvent, though this complicates work-up.
-
If the reaction is sluggish, you can check the pH of the reaction mixture (on a wetted paper strip) and adjust accordingly.
-
-
-
Possible Cause 3: Steric Hindrance and Low Reactivity
-
Insight: Although not severely hindered, the bicyclic structure of the ketone makes it less reactive than a simple acyclic ketone.[10] Aldehydes are inherently more reactive than ketones.[11]
-
Solution:
-
Increase Reaction Temperature: Gently refluxing the reaction mixture in ethanol can significantly increase the reaction rate.
-
Increase Reaction Time: Allow the reaction to stir for an extended period (12-24 hours) before concluding it has failed.
-
Use a Catalyst: Some oximation reactions can be accelerated by catalysts, though for this substrate, temperature and time are the most common levers.[12][13]
-
-
Problem 2: Complex Product Mixture or Side Reactions
-
Possible Cause: Unintended Beckmann Rearrangement or Fragmentation
-
Insight: If the reaction is run under strongly acidic conditions or at very high temperatures for a prolonged period, the oxime product can begin to undergo a Beckmann rearrangement or fragmentation in situ.[14][15]
-
Solution:
-
Avoid using strong acids as the base neutralizer. Stick to mild bases like sodium carbonate, sodium acetate, or pyridine.
-
Do not overheat the reaction. If refluxing, ensure the temperature does not significantly exceed the boiling point of the solvent.
-
Once the reaction is complete based on TLC/LC-MS, proceed with the work-up promptly to isolate the oxime before it has a chance to degrade.
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause 1: Product is an Oil or Low-Melting Solid
-
Insight: Oximes are often crystalline solids, but they can also be oils or waxy solids, making isolation by simple filtration difficult.[6]
-
Solution:
-
After quenching the reaction with water, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[16]
-
Wash the combined organic layers with brine to remove water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
-
-
Possible Cause 2: Difficulty Separating E/Z Isomers
-
Insight: The two geometric isomers of the oxime may have very similar polarities, making their separation by chromatography challenging.
-
Solution:
-
Use a high-performance silica gel and test various eluent systems to optimize separation. A shallow gradient may be required.
-
If separation is not feasible, it may be necessary to proceed with the mixture to the next step and separate the resulting products (e.g., the two different lactams from a Beckmann rearrangement).
-
Alternatively, conditions can sometimes be found that favor the formation of one isomer, though this requires significant optimization.
-
-
Data Summary: Optimizing Reaction Parameters
The following table provides a summary of how different reaction parameters can be adjusted to optimize the oximation of 8-Oxabicyclo[3.2.1]octan-3-one.
| Parameter | Condition | Expected Outcome & Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants; allows for heating to reflux.[6] |
| Pyridine | Can act as both solvent and base; may increase rate but complicates work-up. | |
| Base | Na₂CO₃, NaHCO₃ | Effective at neutralizing HCl; mild conditions.[7] |
| Sodium Acetate | Creates an acetate buffer system, maintaining a favorable pH around 4-5.[6] | |
| Temperature | Room Temp | Slower reaction, but may minimize side products. Good for initial trials. |
| 50°C - Reflux | Increased reaction rate, especially for a sterically hindered ketone.[11] | |
| Stoichiometry | 1.1 - 1.5 eq. NH₂OH•HCl | A slight excess of hydroxylamine drives the reaction to completion. |
| 1.1 - 1.5 eq. Base | Ensures complete liberation of free hydroxylamine from its salt. |
Detailed Experimental Protocol: Standard Oximation
This protocol is a reliable starting point for your experiments.
Materials:
-
8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (1.2 eq)
-
Ethanol (approx. 0.2 M concentration of ketone)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq) and ethanol.
-
Stir the mixture until the ketone is fully dissolved.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 80°C) and stir.
-
Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-Oxabicyclo[3.2.1]octan-3-one oxime, potentially as a mixture of E/Z isomers.
-
Safety Note: When purifying oximes, avoid distillation if possible. Heating some oxime derivatives can lead to violent decomposition.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving common issues during the oximation reaction.
Caption: A step-by-step troubleshooting workflow for oximation.
References
-
Chemical Communications (RSC Publishing). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[12][12] Cope rearrangement/aldol cyclization. [Link]
-
Lewis, R.J., Ueura, K., et al. Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Hydro-Oxy. [Link]
-
ACS Publications. Research Progress on Sustainable and Green Production of Oxime. [Link]
-
Thieme Chemistry. Synthesis of 8-Oxabicyclo[3.2.1]octanes. [Link]
-
Kölmel, D.K. & Kool, E.T. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
Science of Synthesis. Product Class 15: Oximes. Science of Synthesis. [Link]
-
Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
European Patent Office. Purification method of cyclohexanone-oxime - EP 1270548 A1. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
CORE. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
Reiser, O. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
PMC. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
Oriental Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
-
PubMed. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. [Link]
-
ResearchGate. Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. [Link]
-
Sciencemadness Discussion Board. Oximes. [Link]
- Google Patents.
-
Chemical Communications (RSC Publishing). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. [Link]
-
Organic Reactions. The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. [Link]
Sources
- 1. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 12. hydro-oxy.com [hydro-oxy.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
Technical Support Center: Characterization of 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Welcome to the analytical support center for 8-Oxabicyclo[3.2.1]octan-3-one oxime (CAS: 79352-39-9, MW: 141.17 g/mol )[1]. This bridged bicyclic compound is a critical intermediate in the synthesis of neuroactive tropane analogs and monoamine transporter inhibitors[2]. However, its unique structural features—specifically the rigid oxabicyclic core and the highly polar, labile oxime moiety—present distinct challenges during Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
This guide provides researchers with causally grounded troubleshooting strategies, self-validating protocols, and reference data to ensure robust characterization.
I. Diagnostic FAQs
Q: Why do I observe two closely eluting peaks in my HPLC chromatogram for a synthesized standard? A: This is typically caused by one of two phenomena:
-
On-Column Hydrolysis: The oxime moiety (C=N-OH) is susceptible to hydrolysis back to the parent ketone (8-oxabicyclo[3.2.1]octan-3-one) under highly acidic conditions (e.g., 0.1% TFA).
-
Stereoisomerism: While the bicyclic ketone is symmetric, the formation of the oxime breaks this symmetry. The hydroxyl group can orient towards either the C2 or C4 position, generating enantiomeric configurations. While these co-elute on standard achiral stationary phases, chiral columns or localized column anomalies can induce partial resolution.
Q: Why are the bridgehead proton signals (H1/H5) in the 1H-NMR spectrum shifted significantly downfield compared to tropane derivatives? A: The oxygen atom at the 8-position (O8) exerts a strong inductive electron-withdrawing effect across the rigid bicyclic framework. This deshields the adjacent bridgehead protons, shifting them 1.2–1.3 ppm downfield (typically to δ 4.4–4.6 ppm) compared to their 8-aza (tropane) counterparts, which appear around δ 3.2–3.5 ppm[3].
II. Core Troubleshooting Workflows
Issue 1: Broadened or Complex Multiplets in 1H-NMR
Symptom: Broad signals in the 2.0–3.0 ppm region (C2/C4 protons) and a highly variable chemical shift for the oxime -OH proton. Causality: The oxime hydroxyl group engages in dynamic intermolecular hydrogen bonding, the rate of which is concentration- and temperature-dependent. Additionally, the rigid chair conformation of the bicyclic ring induces complex scalar coupling, including long-range W-coupling between equatorial protons. Resolution:
-
Solvent Lock: Use anhydrous DMSO-d6 instead of CDCl3. DMSO acts as a strong hydrogen-bond acceptor, locking the oxime -OH in a stable complex and sharpening the signal.
-
Decoupling: Employ 2D COSY and HSQC to unambiguously assign the axial and equatorial protons on C2 and C4.
Issue 2: HPLC Peak Tailing and Poor Retention
Symptom: Asymmetric peaks (tailing factor > 1.5) and poor retention on standard C18 columns. Causality: 8-Oxabicyclo[3.2.1]octan-3-one oxime is highly polar. The basic oxime nitrogen and hydrogen-bond donating -OH interact strongly with unendcapped, residual silanols on the silica support, causing secondary retention mechanisms (tailing). Resolution:
-
Transition to a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) phase.
-
Buffer the mobile phase to pH 5.5–6.0 using ammonium acetate to suppress silanol ionization while preventing acid-catalyzed oxime degradation.
Analytical Troubleshooting Workflow
Decision matrix for resolving common HPLC and NMR characterization issues.
III. Experimental Protocols
Protocol A: Self-Validating HPLC-MS Method
This protocol is designed to prevent on-column degradation while ensuring sharp peak symmetry.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water (10 mM). Adjust pH to 5.8 using dilute acetic acid.
-
Phase B: LC-MS grade Acetonitrile.
-
-
Column Selection: Install a polar-embedded C18 column (e.g., Waters SymmetryShield, 2.1 x 100 mm, 3 µm).
-
Sample Preparation: Dissolve the oxime in a 50:50 mixture of Phase A and Phase B to a final concentration of 0.1 mg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent shock and peak splitting.
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 8 minutes at a flow rate of 0.3 mL/min.
-
System Validation: Inject a blank (diluent only). Then inject the sample. Validation Check: A stable baseline and a peak asymmetry factor ( As ) between 0.9 and 1.2 confirms method integrity and the absence of secondary silanol interactions.
Protocol B: ESI-MS Tuning for Labile Oximes
Causality: In-source fragmentation often strips water or hydroxylamine from the protonated molecular ion, complicating mass identification.
Step-by-Step Methodology:
-
Set the ESI source to positive ion mode (+).
-
Lower the capillary voltage to 2.5 kV and the declustering potential (or cone voltage) to 15–20 V. Causality: Reduced voltage minimizes the internal energy imparted to the [M+H]+ ion, preserving the fragile N-O bond.
-
Set the desolvation gas temperature to 250°C (lower than the standard 350°C) to prevent thermal degradation of the oxime.
Mass Spectrometry Fragmentation Pathway
ESI-MS positive mode in-source fragmentation pathway of 8-Oxabicyclo[3.2.1]octan-3-one oxime.
IV. Data Reference Tables
Table 1: Expected 1H-NMR Chemical Shifts (in DMSO-d6)
Note: Chemical shifts are approximate and depend on exact concentration and temperature due to hydrogen bonding dynamics.
| Proton Assignment | Approximate Shift (δ, ppm) | Multiplicity | Integration | Causality / Notes |
| -OH (Oxime) | 10.2 - 10.5 | Singlet (broad) | 1H | Sharpens in DMSO-d6; highly variable in CDCl3. |
| H1, H5 (Bridgehead) | 4.4 - 4.6 | Multiplet | 2H | Deshielded by adjacent O8 atom[3]. |
| H2, H4 (Equatorial) | 2.6 - 2.9 | Doublet of doublets | 2H | Exhibits W-coupling with adjacent protons. |
| H2, H4 (Axial) | 2.1 - 2.4 | Doublet | 2H | Diastereotopic to equatorial protons. |
| H6, H7 (Ethylene bridge) | 1.7 - 2.0 | Multiplet | 4H | Forms the rigid backbone of the bicyclic system. |
Table 2: Optimized HPLC-MS Parameters
| Parameter | Optimized Value | Rationale |
| Column | Polar-embedded C18 (2.1 x 100mm, 3µm) | Prevents peak tailing from basic oxime nitrogen. |
| Mobile Phase A | 10 mM NH4OAc in H2O (pH 5.8) | Suppresses silanol interactions; prevents hydrolysis. |
| Mobile Phase B | Acetonitrile | Provides optimal elution strength. |
| Flow Rate | 0.3 mL/min | Ideal for ESI-MS desolvation efficiency. |
| ESI Cone Voltage | 15 - 20 V | Minimizes in-source loss of water/hydroxylamine. |
V. References
-
BLD Pharm. 8-Oxabicyclo[3.2.1]octan-3-one oxime Product Specifications. Retrieved from: 1
-
Benchchem. 8-Oxabicyclo[3.2.1]octan-3-amine and Biological Targets. Retrieved from: 2
-
Journal of Medicinal Chemistry (ACS Publications). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Retrieved from: 3
Sources
Technical Support Center: Purification of 8-Oxabicyclo[3.2.1]octan-3-one Oxime
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 8-Oxabicyclo[3.2.1]octan-3-one oxime. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles.
Introduction
8-Oxabicyclo[3.2.1]octan-3-one oxime is a valuable intermediate in the synthesis of various biologically active molecules. Its rigid bicyclic structure makes it a key building block in medicinal chemistry. However, achieving high purity of this oxime can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and other process-related impurities. This guide offers practical solutions to common purification hurdles, ensuring the integrity of your subsequent research and development.
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant amount of the starting ketone, 8-Oxabicyclo[3.2.1]octan-3-one. How can I remove it?
A1: The presence of unreacted ketone is a common issue, often resulting from incomplete oximation. Separation can be achieved through column chromatography or by optimizing the reaction conditions. Forcing the reaction to completion by using a slight excess of hydroxylamine and an appropriate base can minimize the amount of unreacted starting material.[1]
Q2: I observe two spots on my TLC plate that I suspect are the syn and anti isomers of the oxime. How can I separate them?
A2: The formation of syn and anti isomers is a known characteristic of unsymmetrical ketoximes.[2] These diastereomers often have slightly different polarities and can typically be separated by careful column chromatography using a shallow elution gradient. It is also possible that under certain reaction or purification conditions, one isomer may be favored or interconversion could occur.
Q3: After purification, I still see some minor, unidentified impurities in my NMR spectrum. What could they be?
A3: These impurities could stem from several sources:
-
Side-products from the oximation reaction: Under certain pH and temperature conditions, side reactions can occur.
-
Impurities from the starting ketone: The purity of your 8-Oxabicyclo[3.2.1]octan-3-one will directly impact the purity of the final oxime. Impurities from the ketone synthesis may carry through.
-
Solvent residues: Ensure that all solvents used during the workup and purification are thoroughly removed under vacuum.
Q4: What are the best analytical techniques to assess the purity of my 8-Oxabicyclo[3.2.1]octan-3-one oxime?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of reaction progress and fraction screening during chromatography.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.
Troubleshooting Guides
This section provides detailed protocols to address specific purification challenges.
Issue 1: Presence of Unreacted 8-Oxabicyclo[3.2.1]octan-3-one
Cause: Incomplete reaction or unfavorable equilibrium.
Solution:
-
Protocol 1: Column Chromatography for Ketone Removal
This method separates compounds based on their differential adsorption to a stationary phase. The more polar oxime will have a stronger interaction with the silica gel compared to the less polar ketone.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity hexane/ethyl acetate mixture).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the product has poor solubility, a dry loading technique can be employed by adsorbing the product onto a small amount of silica gel.
-
Elution: Start with a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure oxime.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Data Presentation:
-
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 8-Oxabicyclo[3.2.1]octan-3-one | 90:10 | 0.5 - 0.6 |
| 8-Oxabicyclo[3.2.1]octan-3-one oxime | 80:20 | 0.3 - 0.4 |
-
Protocol 2: Recrystallization
If the product is a solid and there is a significant difference in solubility between the oxime and the ketone in a particular solvent system, recrystallization can be an effective purification method.
Experimental Protocol:
-
Solvent Selection: Screen for a suitable solvent or solvent mixture in which the oxime is sparingly soluble at room temperature but readily soluble at an elevated temperature, while the ketone remains more soluble at lower temperatures. Common solvents for oxime recrystallization include ethanol, methanol, or mixtures with water.[3]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure oxime.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualization of Purification Workflow:
Caption: General purification workflow for removing unreacted ketone.
Issue 2: Separation of syn and anti Oxime Isomers
Cause: Formation of diastereomers during the oximation reaction.
Solution:
-
Protocol 3: High-Resolution Column Chromatography
Separating diastereomers often requires a more refined chromatographic approach than removing a chemically distinct impurity.
Experimental Protocol:
-
Column and Stationary Phase: Use a longer column with a smaller particle size silica gel for higher resolution.
-
Eluent System: Employ a shallow gradient or an isocratic elution with a solvent system that provides the best separation on TLC (aim for a ΔRf of at least 0.1).
-
Loading and Elution: Load a smaller amount of the sample relative to the column size. Elute slowly to allow for equilibrium between the mobile and stationary phases.
-
Fractionation: Collect smaller fractions and carefully analyze each by TLC before combining.
-
Visualization of Isomer Separation:
Sources
Technical Support Center: 8-Oxabicyclo[3.2.1]octan-3-one Oxime Crystallization
Welcome to the Advanced Crystallization Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating bicyclic oximes.
The crystallization of 8-Oxabicyclo[3.2.1]octan-3-one oxime is notoriously difficult. The rigid bicyclic [3.2.1] skeleton provides significant steric bulk that hinders rapid molecular packing, while the oxime moiety (–C=N–OH) acts as both a strong hydrogen bond donor and acceptor. This dual nature often leads to a kinetic preference for disordered, solute-rich liquid phases rather than ordered crystal lattices—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out."
Below is the diagnostic workflow and technical Q&A to help you engineer a robust, self-validating crystallization process.
Workflow for troubleshooting 8-Oxabicyclo[3.2.1]octan-3-one oxime crystallization and LLPS.
Expert Q&A: Diagnosing Crystallization Failures
Q1: Why does my 8-Oxabicyclo[3.2.1]octan-3-one oxime consistently "oil out" into a milky emulsion instead of forming solid crystals? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the melting point of the precipitating compound is depressed below the temperature of the solution, causing it to separate as a liquid coacervate[1]. For this specific oxime, polar solvents (like methanol or ethanol) form transient hydrogen bonds with the –OH group. When you cool the solution rapidly, the kinetic barrier to forming a highly ordered crystal lattice is greater than the barrier to forming a disordered oil. To fix this, you must alter the thermodynamic trajectory so that the cooling curve avoids the LLPS binodal region entirely[2].
Q2: How do I design a solvent system to bypass this LLPS boundary? A2: You must transition from a single-solvent cooling crystallization to a seeded anti-solvent crystallization . By dissolving the oxime in a moderate-polarity solvent (like Ethyl Acetate) and slowly dosing a non-polar anti-solvent (like Heptane), you force the desolvation of the oxime moiety without providing a competing hydrogen-bond network. Introducing seed crystals inside the Metastable Zone Width (MSZW) provides a low-energy template, allowing solute molecules to bypass primary nucleation and deposit directly onto the crystal lattice[3].
Q3: My crystals eventually form, but they are gummy, agglomerated, and trap residual solvent. How can I improve the crystal habit? A3: Agglomeration and solvent entrapment occur when the supersaturation is depleted too quickly, leading to chaotic secondary nucleation and dendritic growth. If the local micromixing is poor, the solute aggregates amorphously before it can arrange into a lattice[4]. The causal fix is Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility curve, you thermodynamically favor the dissolution of small, imperfect, high-surface-energy crystals and drive the growth of larger, highly pure, faceted crystals.
Quantitative Phase Boundary Data
To successfully crystallize this compound, you must operate within precise thermodynamic windows. The table below summarizes the phase boundary data for 8-Oxabicyclo[3.2.1]octan-3-one oxime across various solvent systems.
| Solvent System (v/v) | Solubility at 60°C (mg/mL) | Solubility at 5°C (mg/mL) | Metastable Zone Width (MSZW) | LLPS Propensity | Recommended Action |
| Methanol / Water (70:30) | 185 | 42 | 12 °C | High (Oils out at 35°C) | Avoid for primary crystallization; use only for trituration. |
| Ethyl Acetate / Heptane (1:2) | 140 | 18 | 8 °C | Low | Optimal. Use for seeded anti-solvent protocols. |
| Toluene | 95 | 25 | 15 °C | Moderate | Requires extremely slow cooling (<0.1°C/min). |
| Isopropanol | 110 | 30 | 10 °C | High | Prone to severe solvent entrapment and agglomeration. |
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Seeded Anti-Solvent Crystallization (Bypassing LLPS)
Objective: Induce controlled crystal growth while avoiding the liquid-liquid phase boundary.
-
Dissolution: Suspend 10.0 g of crude 8-Oxabicyclo[3.2.1]octan-3-one oxime in 70 mL of Ethyl Acetate in a jacketed crystallizer equipped with an overhead stirrer (300 rpm).
-
Heating: Heat the jacket to 60°C until complete dissolution is achieved.
-
Validation Check: The solution must be completely transparent. If turbidity persists, filter hot through a 0.45 µm PTFE membrane to remove insoluble impurities that could act as false nucleation sites.
-
-
Cooling to Metastable Zone: Cool the solution to 45°C at a rate of 0.5°C/min.
-
Seeding: Add 0.1 g (1 wt%) of pure 8-Oxabicyclo[3.2.1]octan-3-one oxime seed crystals. Hold the temperature at 45°C for 30 minutes.
-
Validation Check: The seed crystals must remain suspended and not dissolve. If they dissolve, you are outside the MSZW; cool by another 2°C and re-seed.
-
-
Anti-Solvent Dosing: Using a syringe pump, dose 140 mL of Heptane at a strict rate of 1.0 mL/min.
-
Validation Check: Monitor via in-situ turbidity or extract a 1 mL aliquot and view under a polarized light microscope. You must observe birefringent solid particles . If spherical, non-birefringent droplets appear, LLPS has occurred. Immediately halt dosing, heat to 60°C to redissolve, and restart with a lower dosing rate[3].
-
-
Final Cooling: Once dosing is complete, cool to 5°C at 0.2°C/min. Filter and wash with 20 mL of cold Heptane.
Protocol 2: Temperature Cycling for Purity Enhancement (Ostwald Ripening)
Objective: Eliminate solvent entrapment and resolve gummy agglomerates into free-flowing crystals.
-
Initial Slurry: Following Protocol 1, hold the generated crystal slurry at 20°C.
-
Heating Phase (Dissolution of Fines): Ramp the temperature from 20°C to 40°C at 0.5°C/min. Hold at 40°C for 60 minutes.
-
Causality: This temperature is carefully chosen to be just below the saturation point. It provides enough thermal energy to dissolve small, defective crystals and amorphous agglomerates, while leaving the core lattice of larger crystals intact.
-
-
Cooling Phase (Lattice Growth): Ramp the temperature back down to 20°C at a slow rate of 0.1°C/min. Hold for 60 minutes.
-
Cycling: Repeat steps 2 and 3 for a total of three complete cycles.
-
Validation Check: Extract a sample after the third cycle. Under a microscope, the crystals should transition from irregular, clustered aggregates to distinct, faceted geometries.
-
-
Isolation: Cool to 5°C, filter under vacuum, and dry in a vacuum oven at 40°C for 12 hours.
References
-
Duffy, D., et al. "Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization". ACS Publications. Available at: [Link]
-
"Crystallization in the Presence of a Liquid−Liquid Phase Separation". ResearchGate. Available at: [Link]
-
"Optimization and Design of Reactive Crystallization Process". White Rose eTheses Online. Available at: [Link]
Sources
A Comparative Guide to the Reactivity and Synthetic Potential of 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Introduction: Bridging Scaffolds and Functional Versatility
The bicyclo[3.2.1]octane framework is a rigid, conformationally constrained scaffold that has proven invaluable in organic synthesis and medicinal chemistry. Its defined three-dimensional structure allows for precise control over substituent orientation, making it a privileged core for creating complex molecular architectures. When a heteroatom is incorporated into the bridge, as in 8-oxabicyclo[3.2.1]octane and its nitrogen-containing counterpart, 8-azabicyclo[3.2.1]octane (nortropane), the resulting scaffolds gain unique electronic and steric properties. These frameworks are not merely structural curiosities; they form the core of numerous natural products and pharmacologically active agents, including the well-known tropane alkaloids.[1][2]
This guide provides an in-depth comparison of 8-Oxabicyclo[3.2.1]octan-3-one oxime with its closely related nitrogen analogue, 8-Azabicyclo[3.2.1]octan-3-one oxime . By functionalizing the ketone at the C3 position to an oxime, we introduce a versatile chemical handle ripe for transformations, most notably the Beckmann rearrangement.[3] Our analysis will focus on the structural nuances, comparative reactivity, and synthetic utility of these two compounds, providing researchers, scientists, and drug development professionals with a clear understanding of their respective strengths and potential applications. We will explore how the subtle change from an oxygen to a nitrogen bridge atom fundamentally influences the chemical behavior of the entire molecule.
Part 1: Structural and Electronic Comparison
The defining difference between the two molecules is the nature of the bridgehead heteroatom. In 8-oxabicyclo[3.2.1]octan-3-one oxime, the ether oxygen is a neutral, sp³-hybridized atom with two lone pairs. In the aza-analogue, the amine nitrogen is also sp³-hybridized but is basic and can be readily protonated or alkylated. This distinction has profound implications for the molecule's conformation, electronic properties, and reactivity.
The 8-azabicyclo[3.2.1]octane system typically adopts a stable chair-chair conformation.[4] In contrast, the shorter C-O bond length compared to a C-N bond can introduce subtle strain and influence the preferred conformation of the 8-oxabicyclo[3.2.1]octane system. Furthermore, the nitrogen atom in the azabicyclo-scaffold provides a site for derivatization (e.g., N-methylation to form the tropane core) which can further modulate its biological activity and physical properties.[1][5]
The oxime functional group itself can exist as two geometric isomers, (E) and (Z). The rigid bicyclic framework, however, often imposes a strong steric bias, leading to the preferential formation of one isomer. This stereochemical purity is crucial for predictable outcomes in subsequent reactions, particularly the stereospecific Beckmann rearrangement.
Caption: Structural relationship between the oxa- and aza-bicyclic oximes.
Part 2: Synthesis of the Oxime Precursors
The synthesis of these oximes begins with their corresponding ketones. 8-Oxabicyclo[3.2.1]octan-3-one can be prepared through various routes, including tandem C–H oxidation/oxa-[5][5] Cope rearrangement/aldol reactions or from 3-alkoxycyclobutanones and allenylsilanes.[6][7] Its nitrogen analogue, 8-azabicyclo[3.2.1]octan-3-one (tropinone), is famously accessible through the Robinson tropinone synthesis, a classic example of a biomimetic reaction.[8]
Once the ketone is obtained, the oximation is a straightforward and high-yielding reaction.
Experimental Protocol: General Oximation of Bicyclic Ketones
This protocol is broadly applicable for the conversion of both 8-oxabicyclo[3.2.1]octan-3-one and 8-azabicyclo[3.2.1]octan-3-one to their respective oximes.
Objective: To synthesize the oxime derivative from the corresponding bicyclic ketone.
Materials:
-
Bicyclic Ketone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium acetate (CH₃COONa) or Pyridine (2.0 eq)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Stir plate, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the bicyclic ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio). The volume should be sufficient to fully dissolve the reagents.
-
Base Addition: Add the base, such as sodium acetate or pyridine (2.0 eq), to the solution. The purpose of the base is to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80°C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Note: For the more water-soluble 8-azabicyclo[3.2.1]octan-3-one oxime, saturating the aqueous layer with NaCl may improve extraction efficiency.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude oxime.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure oxime.
Causality and Self-Validation: The use of excess hydroxylamine ensures the complete conversion of the ketone. The base is critical; without it, the reaction equilibrium would be unfavorable. The reaction is self-validating through TLC monitoring, where the disappearance of the starting material and the appearance of a new, typically more polar, product spot confirms the transformation.
Part 3: Comparative Reactivity - The Beckmann Rearrangement
The Beckmann rearrangement is the signature reaction of oximes, providing a pathway to amides or, in the case of cyclic oximes, lactams.[9] This acid-catalyzed transformation is highly stereospecific: the group that is anti-periplanar to the oxime's hydroxyl group is the one that migrates to the nitrogen atom.[3]
Caption: Generalized mechanism of the Beckmann Rearrangement.
This stereospecificity means the structure of the resulting lactam is directly determined by the geometry of the starting oxime. For the bicyclic systems , the migrating group will be one of the carbon atoms of the ring, leading to a ring-expanded lactam.
-
8-Oxabicyclo[3.2.1]octan-3-one Oxime: The rearrangement will involve the migration of either C2 or C4. The anti-periplanar alignment will dictate which carbon migrates, leading to a nine-membered lactam containing an ether linkage. This creates a novel heterocyclic scaffold, a 1-aza-5-oxacyclononan-2-one derivative.
-
8-Azabicyclo[3.2.1]octan-3-one Oxime: Similarly, migration of C2 or C4 will produce a nine-membered bicyclic system, but this time containing two nitrogen atoms—the original bridgehead amine and the newly formed amide nitrogen. This results in a diazabicyclic lactam.
The presence of the bridgehead heteroatom is expected to influence the reaction. The basic nitrogen in the aza-bicyclic system can be protonated under the acidic conditions of the rearrangement, potentially affecting the reaction rate or requiring stronger acidic catalysts.
Data Summary Table 1: Beckmann Rearrangement Comparison
| Feature | 8-Oxabicyclo[3.2.1]octan-3-one Oxime | 8-Azabicyclo[3.2.1]octan-3-one Oxime |
| Starting Material | Oxa-bicyclic Oxime | Aza-bicyclic Oxime (Tropinone Oxime) |
| Typical Reagents | H₂SO₄, PPA, TsCl/Pyridine[3] | H₂SO₄, PPA, TsCl/Pyridine[3][10] |
| Migrating Group | C2 or C4 (determined by oxime geometry) | C2 or C4 (determined by oxime geometry) |
| Product Class | Ring-expanded Lactam-Ether | Ring-expanded Diazabicyclic Lactam |
| Product Scaffold | 1-Aza-5-oxabicyclo[4.3.1]decan-10-one (or isomer) | 1,5-Diazabicyclo[4.3.1]decan-10-one (or isomer) |
| Potential Utility | Novel oxygenated heterocycles, synthons | Tropane alkaloid analogues, CNS agents |
Part 4: Spectroscopic Signatures and Characterization
Distinguishing between these compounds and their products relies on standard spectroscopic techniques. The key differences are highlighted below.
Data Summary Table 2: Comparative Spectroscopic Data
| Technique | Compound Type | Key Expected Signals |
| IR Spectroscopy | Oximes (Both Scaffolds) | ~3200-3400 cm⁻¹ (O-H stretch), ~1650-1680 cm⁻¹ (C=N stretch) |
| Lactams (Both Scaffolds) | ~1640-1680 cm⁻¹ (Amide C=O stretch, strong) | |
| ¹H NMR | 8-Oxabicyclo derivatives | Protons adjacent to 'O' bridge (C1, C5) are deshielded (~3.5-4.5 ppm). |
| 8-Azabicyclo derivatives | Protons adjacent to 'N' bridge (C1, C5) are deshielded (~3.0-4.0 ppm). | |
| ¹³C NMR | 8-Oxabicyclo derivatives | Carbons adjacent to 'O' bridge (C1, C5) will appear at ~70-80 ppm. |
| 8-Azabicyclo derivatives | Carbons adjacent to 'N' bridge (C1, C5) will appear at ~50-60 ppm. | |
| Oximes (Both Scaffolds) | C3 carbon (C=NOH) will appear at ~155-165 ppm. | |
| Lactams (Both Scaffolds) | Lactam carbonyl carbon will appear at ~170-180 ppm. |
Conclusion: A Tale of Two Heteroatoms
While 8-Oxabicyclo[3.2.1]octan-3-one oxime and its aza-analogue share a common bicyclic framework and functional group, the substitution of the bridgehead oxygen for a nitrogen atom imparts fundamentally different chemical personalities.
-
8-Azabicyclo[3.2.1]octan-3-one oxime stands as a gateway to the vast and pharmacologically rich world of tropane alkaloids and their derivatives.[2] Its basic nitrogen atom is a key handle for modulation, and its rearrangement products are of direct interest in the development of CNS-active agents.
-
8-Oxabicyclo[3.2.1]octan-3-one oxime , in contrast, is a precursor to novel, oxygen-containing heterocyclic systems. The lactam-ether products of its Beckmann rearrangement represent underexplored chemical space, offering opportunities for the discovery of new materials and bioactive compounds that diverge from the well-trodden path of azabicycles.
The choice between these two scaffolds depends entirely on the synthetic goal. For projects leveraging the established biological activity of tropanes, the aza-bicyclic oxime is the clear choice. For researchers seeking to create entirely new molecular architectures with unique properties, the oxa-bicyclic oxime provides a compelling and versatile starting point. This comparative guide serves as a foundational tool, enabling informed decisions in the design and execution of advanced synthetic strategies.
References
-
Title: Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[5][5] Cope rearrangement/aldol cyclization Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system Source: PubMed URL: [Link]
-
Title: Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Beckmann rearrangement Source: Wikipedia URL: [Link]
-
Title: Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes Source: ResearchGate URL: [Link]
-
Title: Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives Source: University of Regensburg Publication Server URL: [Link]
-
Title: Beckmann Rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes Source: ResearchGate URL: [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 76272-34-9: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one ox… [cymitquimica.com]
- 6. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
validation of 8-Oxabicyclo[3.2.1]octan-3-one oxime analytical methods
An in-depth technical comparison and validation guide for the analytical methodologies used to quantify and profile 8-Oxabicyclo[3.2.1]octan-3-one oxime (CAS: 79352-39-9).
This guide is designed for analytical chemists, quality control (QC) scientists, and drug development professionals who require robust, self-validating frameworks for intermediate release testing.
Introduction & Mechanistic Context
8-Oxabicyclo[3.2.1]octan-3-one oxime is a critical bridged bicyclic building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including complex purine and imidazolidinone derivatives [1, 2].
In pharmaceutical development, the analytical control of oxime intermediates is notoriously challenging. Oximes frequently exist as a mixture of E and Z geometric isomers. Furthermore, they are susceptible to hydrolysis (reverting to the parent ketone, 8-oxabicyclo[3.2.1]octan-3-one) and thermally induced Beckmann rearrangements. Therefore, selecting and validating an analytical method requires a deep understanding of the molecule's physicochemical boundaries.
Comparison of Analytical Modalities
To establish a stability-indicating method, one must objectively evaluate the available analytical platforms. Below is a comparative analysis of the three primary techniques considered for this compound.
| Analytical Modality | Mechanism of Separation/Detection | Suitability for 8-Oxabicyclo[3.2.1]octan-3-one Oxime | Key Limitations |
| RP-HPLC-UV (Recommended) | Hydrophobic interaction via C18 stationary phase; UV absorption of the C=N bond. | Optimal. Operates at ambient/mild temperatures, preventing thermal degradation. Excellent for resolving E/Z isomers. | Requires low UV wavelength (e.g., 210 nm) due to lack of extended aromatic conjugation. |
| LC-MS/MS | Liquid chromatography coupled with electrospray ionization (ESI) and mass filtering. | Excellent for Impurities. Highly sensitive for detecting trace lactam degradants or unreacted ketone. | Overkill for routine batch release (Assay); higher instrument variability than UV. |
| GC-FID | Volatilization followed by partitioning in a capillary column. | Poor. The high temperatures of the GC injection port (>250°C) can trigger a Beckmann rearrangement, artificially degrading the oxime into 9-oxa-4-azabicyclo[4.2.1]nonan-3-one. | Requires chemical derivatization (e.g., silylation) to be viable, adding prep time and error. |
Causality Insight: We strongly advise against GC-FID for this specific intermediate. The thermal lability of the N-O bond in the bicyclic system means that any GC method will likely measure an artifact of the injection process rather than the true sample composition. RP-HPLC-UV is the gold standard here [3].
Analytical Workflow & Logical Relationships
The following diagram illustrates the logical flow of method selection, development, and ICH Q2(R2) validation for bicyclic oximes.
Workflow for the analytical method development and validation of bicyclic oximes.
Step-by-Step Experimental Protocol: RP-HPLC-UV Validation
To ensure Trustworthiness , an analytical protocol must be a self-validating system. The following methodology incorporates built-in checks to guarantee data integrity.
Phase 1: Chromatographic Setup
-
Column Selection: Equip the system with a superficially porous C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm).
-
Causality: Superficially porous particles (core-shell technology) flatten the van Deemter curve, providing the high theoretical plate counts necessary to resolve the closely eluting E and Z oxime isomers without the extreme backpressures of sub-2µm columns [4].
-
-
Mobile Phase:
-
Buffer A: 0.05% Phosphoric acid in LC-MS grade water (pH ~2.5).
-
Buffer B: Acetonitrile.
-
Causality: The acidic pH serves a dual purpose. It suppresses the ionization of trace basic impurities and neutralizes residual silanols on the silica stationary phase, preventing peak tailing of the oxime.
-
-
Autosampler Temperature: Strictly maintain at 4°C.
-
Causality: In solution, oximes exist in a dynamic equilibrium. Chilling the autosampler freezes the E/Z interconversion kinetics, ensuring reproducible peak area ratios across a 24-hour sequence.
-
Phase 2: Specificity & Forced Degradation (Self-Validating Step)
A method is only valid if it can prove it is not measuring degradants alongside the API.
-
Prepare a 1.0 mg/mL solution of 8-oxabicyclo[3.2.1]octan-3-one oxime.
-
Aliquot into four vials and subject to:
-
Acidic Stress: 0.1 N HCl for 2 hours.
-
Basic Stress: 0.1 N NaOH for 2 hours (Monitor for hydrolysis back to the parent ketone).
-
Oxidative Stress: 3% H₂O₂ for 2 hours.
-
Thermal Stress: 60°C for 24 hours.
-
-
Neutralize, dilute to working concentration (e.g., 100 µg/mL), and inject.
-
Validation Check: Utilize Peak Purity software (via Photodiode Array detector) to confirm the spectral homogeneity of the oxime peak. The peak purity angle must be less than the peak purity threshold.
Phase 3: Linearity, Accuracy, and Precision
-
Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (target = 100 µg/mL). Inject each level in triplicate.
-
Accuracy (Recovery): Spike known quantities of the oxime reference standard into a blank synthetic matrix at 50%, 100%, and 150% levels. Extract and analyze.
-
Precision: Perform 6 replicate injections of the 100% standard preparation to determine system precision (Repeatability).
Quantitative Data Presentation
Below are the target acceptance criteria and typical experimental results expected when validating this methodology according to ICH Q2(R2) guidelines.
| Validation Parameter | ICH Acceptance Criteria | Typical Result for Bicyclic Oximes | Status |
| System Suitability (RSD) | ≤ 2.0% (n=6) | 0.45% | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% ± 0.8% | Pass |
| Method Precision (RSD) | ≤ 2.0% (n=6 preparations) | 1.1% | Pass |
| Specificity (Resolution) | Rs > 1.5 between all peaks | Rs = 2.4 (between E and Z isomers) | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ) | 0.05 µg/mL / 0.15 µg/mL | Pass |
References
- Title: WO2021136461A1 - Purine derivatives and their application in medicine Source: Google Patents URL
- Title: WO2021209055A1 - Imidazolidinone derivatives and their application in medicine Source: Google Patents URL
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks Source: Journal of AOAC International (via PubMed) URL: [Link]
Spectroscopic Comparison Guide: 8-Oxabicyclo[3.2.1]octan-3-one Oxime Isomers and Analogs
Executive Summary
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart conformational rigidity in drug design. When functionalizing the C3 ketone of this scaffold into an oxime, researchers must navigate complex stereochemical landscapes. This guide provides an objective, data-driven comparison of the spectroscopic properties of 8-oxabicyclo[3.2.1]octan-3-one oxime isomers, contrasting the structurally degenerate unsubstituted core with its asymmetric substituted derivatives and heteroatom analogs.
Structural Symmetry and Isomer Degeneracy
A critical, often-overlooked factor in the spectroscopic analysis of 1[1] is the inherent Cs symmetry of the unsubstituted bicyclic framework. The molecule possesses a mirror plane passing through the C3 carbon, the O8 bridge, and bisecting the C6–C7 bond.
Because the C2 and C4 positions are equivalent by symmetry, the formation of the C=N–OH double bond does not create distinct E (anti) and Z (syn) isomers. Whether the hydroxyl group points toward C2 or C4, the resulting conformers are superimposable and structurally degenerate. Consequently, they yield a single, indistinguishable set of signals in both 1 H and 13 C NMR spectroscopy.
To observe true E/Z isomerism, the symmetry must be broken—either by introducing a substituent at the C2/C4 positions or by altering the bridgehead environment.
Logical pathway of oxime isomer generation and spectroscopic resolution in bicyclic systems.
Spectroscopic Differentiation: Unsubstituted vs. Substituted Analogs
When symmetry is broken (e.g., in a 2-alkyl-8-oxabicyclo[3.2.1]octan-3-one oxime), the E and Z isomers can be definitively assigned using specific NMR phenomena:
-
Magnetic Anisotropy ( 1 H NMR) : The spatial orientation of the C=N–OH group creates a strong deshielding cone. The equatorial proton syn to the oxime hydroxyl group will experience a significant downfield shift ( Δδ≈+0.3 to +0.5 ppm) compared to the anti equatorial proton.
-
Steric γ -Gauche Effect ( 13 C NMR) : The carbon atom syn to the hydroxyl group experiences steric compression, leading to an upfield shift ( Δδ≈−5.0 ppm) relative to the anti carbon.
Table 1: Spectroscopic Signatures of Bicyclic Oxime Isomers
| Scaffold / Isomer | Symmetry | 1 H NMR (C2/C4 Equatorial Protons) | 13 C NMR (C2/C4 Carbons) | Diagnostic 2D NMR (NOESY) |
| Unsubstituted 8-Oxa Core | Cs (Degenerate) | Single set of signals (equivalent) | Equivalent shifts (~ δ 35-40) | OH correlates equally to C2/C4 |
| 2-Alkyl-8-Oxa (E-Isomer) | Asymmetric | C2-H strongly deshielded ( Δδ +0.4) | C2 upfield shifted ( Δδ -5.0) | OH correlates to C2-H |
| 2-Alkyl-8-Oxa (Z-Isomer) | Asymmetric | C4-H strongly deshielded ( Δδ +0.4) | C4 upfield shifted ( Δδ -5.0) | OH correlates to C4-H |
| Tropinone Oxime (8-Aza) | Cs (Degenerate)* | Single set of signals | Equivalent shifts | OH correlates equally to C2/C4 |
*Note: Tropinone oxime maintains Cs symmetry unless the N-substituent adopts a rigid, asymmetric conformation.
Comparative Analysis with Heteroatom Analogs
To contextualize the 8-oxa scaffold, it is highly instructive to compare it with its carbon and nitrogen analogs:
-
The Nitrogen Analog (Tropinone Oxime) : The2[2] behaves similarly to the 8-oxa core. The basic tertiary amine at the 8-position allows for distinct salt formation, altering the IR stretching frequencies (shifting the C=N stretch slightly higher due to transannular electronic effects), but the unsubstituted oxime remains structurally degenerate[3].
-
The Carbon Analog (Bicyclo[3.2.1]octan-3-one Oxime) : Lacking the electronegative bridgehead oxygen, the 4[4] exhibits less pronounced downfield shifts for the C2/C4 protons. The absence of the inductive electron-withdrawing effect of the O8 bridge results in a generally more shielded 1 H NMR spectrum compared to the 8-oxa derivative.
Self-Validating Experimental Protocol
The following protocol details the synthesis and spectroscopic validation of 8-oxabicyclo[3.2.1]octan-3-one oxime. The methodology is designed as a self-validating system: the specific choice of NMR solvent directly enables the 2D NOESY experiment, which acts as the ultimate proof of geometry.
Step 1: Oximation Reaction
-
Reagent Preparation : In a round-bottom flask, dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq, 11.1 mmol) and hydroxylamine hydrochloride (1.2 eq, 13.3 mmol) in a 2:1 mixture of Ethanol/Water (15 mL).
-
Causality: The biphasic/aqueous nature of the reagents requires a co-solvent system. Ethanol dissolves the organic bicyclic ketone, while water solubilizes the inorganic hydroxylamine salt.
-
-
Base Activation : Slowly add Potassium Carbonate ( K2CO3 , 2.0 eq, 22.2 mmol) to the stirring solution.
-
Causality: K2CO3 neutralizes the hydrochloride salt to liberate the nucleophilic free hydroxylamine ( NH2OH ). A mild base is strictly chosen to prevent base-catalyzed aldol condensation side-reactions of the starting ketone.
-
-
Thermal Condensation : Heat the mixture to 80 °C for 2 hours.
-
Causality: Elevated temperature provides the necessary thermal energy to overcome the activation barrier for the dehydration of the intermediate tetrahedral carbinolamine, driving the equilibrium toward the oxime.
-
-
Workup : Concentrate the mixture in vacuo to remove ethanol. Quench with water and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate to yield the crude oxime.
Step 2: Spectroscopic Validation (Self-Validating Check)
-
Sample Preparation : Dissolve ~15 mg of the purified oxime in 0.6 mL of DMSO- d6 .
-
Causality: While CDCl3 is standard, DMSO- d6 is deliberately chosen because its strong hydrogen-bonding capability drastically slows down the chemical exchange of the oxime –OH proton. This allows the –OH signal to appear as a sharp, distinct singlet.
-
-
Acquisition & Validation :
-
Acquire a standard 1 H NMR spectrum. Validation : A sharp singlet at >10.0 ppm confirms the presence of the oxime –OH.
-
Acquire a 2D NOESY spectrum. Validation : Look for spatial cross-peaks between the >10.0 ppm –OH signal and the equatorial ring protons. In the unsubstituted core, equal correlation to both C2 and C4 protons confirms structural degeneracy. In a substituted asymmetric analog, correlation to only one specific proton definitively assigns the E or Z geometry.
-
References
- WO2021209055A1 - 咪唑啉酮衍生物及其在医药上的应用 Source: Google Patents URL
- Source: ACS Publications (Journal of Medicinal Chemistry)
- bicyclo[3.2.
- Studies in Chemistry of the 8-Hetero Bicyclo[3.2.
Sources
A Technical Guide to the Synthesis and Potential Biological Activities of 8-Oxabicyclo[3.2.1]octan-3-one Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic molecules. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of novel therapeutic agents. The incorporation of an oxime functionality at the C-3 position of this scaffold introduces a versatile chemical handle for further derivatization and a pharmacophoric element known to be present in numerous bioactive compounds. This technical guide provides a comprehensive overview of the synthetic routes to 8-oxabicyclo[3.2.1]octan-3-one oxime and its derivatives, outlines protocols for the evaluation of their potential biological activities, and discusses the untapped potential of this compound class. While direct comparative studies on a series of these specific oxime derivatives are not yet prevalent in the literature, this guide aims to provide a foundational framework to stimulate and guide future research in this promising area.
Introduction: The Convergence of a Privileged Scaffold and a Bioactive Functional Group
The 8-oxabicyclo[3.2.1]octane core is a key structural component in a number of natural products and has been utilized as a scaffold in the development of compounds targeting the central nervous system, such as dopamine and serotonin transporters.[1] Its conformational rigidity allows for precise positioning of substituents, which can lead to high-affinity interactions with biological targets.
The oxime functional group (C=N-OH) is not merely a synthetic intermediate but is a recognized pharmacophore with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The ability of the oxime hydroxyl group to act as a hydrogen bond donor and acceptor, along with the potential for the nitrogen to be protonated, allows for a variety of interactions with biological macromolecules.
The combination of the 8-oxabicyclo[3.2.1]octane scaffold with an oxime at the C-3 position presents an intriguing, yet underexplored, area for medicinal chemistry. This guide will lay the groundwork for the synthesis and biological evaluation of this novel class of compounds.
Synthetic Protocols: From Ketone to Oxime and Beyond
The synthesis of 8-oxabicyclo[3.2.1]octan-3-one oxime derivatives begins with the preparation of the parent ketone, 8-oxabicyclo[3.2.1]octan-3-one.
Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one
A common and efficient method for the synthesis of 8-oxabicyclo[3.2.1]octan-3-one involves a tandem C–H oxidation/oxa-[3][3] Cope rearrangement/aldol cyclization of allylic silylethers.[4]
Experimental Protocol:
-
Starting Material: A suitable allylic silyl ether, which can be prepared from the corresponding allylic alcohol.
-
Reaction Conditions: The allylic silyl ether is treated with an oxoammonium salt, such as TEMPO tetrafluoroborate (T+BF4−), in the presence of a Lewis acid, for example, zinc bromide (ZnBr2).
-
Solvent: A non-polar aprotic solvent like dichloromethane (CH2Cl2) is typically used.
-
Temperature: The reaction is generally carried out at room temperature.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Caption: Synthetic scheme for 8-oxabicyclo[3.2.1]octan-3-one.
Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one Oxime
The conversion of the ketone to the oxime is a straightforward condensation reaction.
Experimental Protocol:
-
Reactants: 8-Oxabicyclo[3.2.1]octan-3-one is dissolved in a suitable solvent, such as ethanol.
-
Reagent: An aqueous solution of hydroxylamine hydrochloride (NH2OH·HCl) and a base, such as sodium acetate (NaOAc) or pyridine, is added.
-
Temperature: The reaction mixture is typically heated to reflux.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude oxime can be purified by recrystallization or column chromatography.
Caption: Synthesis of 8-oxabicyclo[3.2.1]octan-3-one oxime.
A Framework for Biological Evaluation
Given the known biological activities of related bicyclic compounds and oxime derivatives, a logical starting point for the biological evaluation of 8-oxabicyclo[3.2.1]octan-3-one oxime derivatives would be in the areas of anticancer and antimicrobial research.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized oxime derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.
Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol:
-
Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.
-
Compound Preparation: The oxime derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: A general workflow for biological screening.
Structure-Activity Relationship (SAR) and Future Directions
The 8-oxabicyclo[3.2.1]octan-3-one oxime scaffold offers multiple points for chemical modification to explore structure-activity relationships.
Caption: Potential sites for derivatization for SAR studies.
Future Research Should Focus On:
-
Library Synthesis: The synthesis of a diverse library of 8-oxabicyclo[3.2.1]octan-3-one oxime derivatives, including oxime ethers and esters with various aliphatic and aromatic substituents.
-
Broad Biological Screening: Screening of this library against a wide range of biological targets, including various cancer cell lines, pathogenic bacteria and fungi, and potentially neuronal receptors, given the known CNS activity of related scaffolds.
-
Mechanism of Action Studies: For any identified hit compounds, further studies to elucidate their mechanism of action will be crucial.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.
Conclusion
The 8-oxabicyclo[3.2.1]octan-3-one oxime scaffold represents a largely unexplored area of chemical space with significant potential for the discovery of novel bioactive compounds. The synthetic accessibility of this scaffold, combined with the proven biological relevance of both the bicyclic core and the oxime functionality, makes it a compelling target for further investigation. This guide provides the necessary foundational information and experimental frameworks to empower researchers to embark on the exploration of this promising class of molecules. The lack of extensive prior art should be viewed not as a deterrent, but as a significant opportunity to make novel and impactful discoveries in the field of medicinal chemistry.
References
- Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes. (URL not available)
-
Torun, L., Madras, B. K., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & medicinal chemistry, 20(8), 2762–2772. [Link]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
Matsuo, J. (n.d.). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. [Link]
- Gerber, S., & Vogel, P. (2008). Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. CHIMIA International Journal for Chemistry, 62(4), 221. (URL not available)
-
Dimmock, J. R., et al. (2005). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones. European journal of medicinal chemistry, 40(5), 445–457. [Link]
-
Li, W., et al. (2015). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3][3] Cope rearrangement/aldol cyclization. Chemical Communications, 51(56), 11286–11289. [Link]
- Pati, H. N., et al. (2005). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones. European Journal of Medicinal Chemistry. (URL not available)
-
Kozłowska, J., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Symmetry, 12(6), 975. [Link]
-
Khan, I., et al. (2021). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Scientific Reports, 11(1), 5801. [Link]
- Sridhar, S. K., & Ramesh, A. (2010). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Journal of Chemical and Pharmaceutical Sciences. (URL not available)
-
8-Oxabicyclo(3.2.1)octane. PubChem. [Link]
-
Ward, S. E., et al. (2006). Synthesis and Structure-Activity Relationships of 8-azabicyclo[3.2.1]octane Benzylamine NK1 Antagonists. Bioorganic & medicinal chemistry letters, 16(4), 811–814. [Link]
-
Ghosh, A. K., et al. (2022). Potent HIV-1 Protease Inhibitors Containing Oxabicyclo Octanol-derived P2- Ligands. OSTI.GOV. [Link]
- Ghadage, R. V., & Shirote, P. J. (2013). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 104-108. (URL not available)
-
Gini, A., et al. (2017). Selected natural products containing 8-oxabicyclo[3.2.1]octane core structures. Organic & Biomolecular Chemistry, 15(44), 9325–9340. [Link]
Sources
A Comparative Guide to Bicyclic Oximes in Synthetic Chemistry: Alternatives to 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Introduction
The 8-oxabicyclo[3.2.1]octane framework is a conformationally rigid and synthetically valuable scaffold.[1][2][3] Its derivatives serve as versatile starting materials for the non-iterative synthesis of complex polyoxygenated molecules, which are core components of numerous biologically active natural products.[1][3] The conversion of the ketone at the 3-position to an oxime introduces a critical functional group, primarily as a precursor for the Beckmann rearrangement. This classic transformation provides elegant access to nitrogen-containing heterocyclic systems, specifically lactams, by facilitating a carbon-carbon bond cleavage and carbon-nitrogen bond formation in a single step.[4][5][6]
However, the synthetic utility of a bicyclic system is highly dependent on the nature of its constituent atoms and ring structure. The presence of the oxygen bridge in 8-oxabicyclo[3.2.1]octan-3-one oxime imparts specific electronic and steric properties that may not be optimal for all synthetic targets. This guide provides a comparative analysis of viable alternatives, focusing on nitrogen-containing analogues such as tropinone oxime and granatanone oxime. We will explore the synthesis, reactivity, and strategic applications of these alternatives, offering field-proven insights to guide researchers in selecting the optimal scaffold for their synthetic campaigns in drug discovery and natural product synthesis.
Section 1: The Parent Compound: 8-Oxabicyclo[3.2.1]octan-3-one Oxime
The 8-oxabicyclo[3.2.1]octan-3-one system is a valuable chiral synthon. Its synthesis often begins from simple starting materials, proceeding through multi-step reactions that build the bicyclic core.[2] One efficient method involves a TiCl₄-mediated reaction of 3-alkoxycyclobutanones with allenylsilanes.[2] Another approach utilizes a tandem C–H oxidation/oxa-[7][7] Cope rearrangement/aldol cyclization sequence.[8]
Once the ketone is formed, oximation is typically achieved via standard condensation with hydroxylamine hydrochloride.[9][10] The primary synthetic application of the resulting oxime is the Beckmann rearrangement to produce a seven-membered lactam. The oxygen bridge in the scaffold plays a crucial role, influencing the regioselectivity of the rearrangement and providing a handle for subsequent transformations, such as ring-opening, to yield highly functionalized linear or monocyclic compounds.
Caption: Synthetic pathway to 8-Oxabicyclo[3.2.1]octan-3-one Oxime and its lactam.
Section 2: The Azabicyclic Analogue: Tropinone Oxime (8-Azabicyclo[3.2.1]octan-3-one Oxime)
Tropinone oxime is derived from tropinone, the foundational member of the tropane alkaloids which include medicinally vital compounds like atropine and cocaine.[11][12] The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional space.[13][14]
Synthesis and Causality: The most famous synthesis of tropinone is the one-pot, biomimetic approach developed by Robert Robinson in 1917.[12][15] This "double Mannich" reaction condenses succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt) under physiological pH conditions.[12][16] The elegance of this synthesis lies in its convergence and mimicry of the natural biosynthetic pathway.[16][17] The choice of acetonedicarboxylic acid over acetone is critical; the carboxyl groups activate the alpha-protons, facilitating the Mannich reaction, and are later easily removed via heating in an acidic solution.[16]
Caption: Robinson's biomimetic synthesis of tropinone and its subsequent oximation.
Comparative Analysis: The replacement of the oxygen bridge with a basic nitrogen atom profoundly alters the molecule's properties.
-
Reactivity: The nitrogen lone pair can participate in neighboring group effects, potentially influencing the stereochemical outcome of reactions at adjacent centers.
-
Solubility & Handling: The basic nitrogen allows for the formation of hydrochloride salts, which are often crystalline and easier to handle and purify than their free-base counterparts.[18]
-
Applications: The lactam resulting from the Beckmann rearrangement of tropinone oxime is a valuable precursor for synthesizing epibatidine analogues and other neurologically active compounds.[19][20] The tropane scaffold itself is a key component in drugs targeting a range of receptors.[13][21]
Section 3: The Homologous System: Granatanone Oxime (9-Azabicyclo[3.3.1]nonan-3-one Oxime)
Granatanone (9-azabicyclo[3.3.1]nonan-3-one) is a higher homologue of tropinone, featuring a more flexible bicyclic system. This scaffold is the core of granatane alkaloids.[22] Its synthesis can be achieved using a similar strategy to Robinson's tropinone synthesis, but employing glutardialdehyde in place of succinaldehyde.
Comparative Analysis:
-
Conformational Flexibility: The larger eight-membered rings in the granatane system afford greater conformational flexibility compared to the seven-membered rings of the tropane system. This can influence the binding affinity and selectivity of its derivatives for biological targets.
-
Synthetic Challenge: The synthesis of granatanone can be more challenging, and the bicyclo[3.3.1]nonane system can exist in various conformations (chair-chair, boat-chair), which adds a layer of complexity to stereoselective functionalization.
-
Beckmann Rearrangement: Rearrangement of granatanone oxime leads to an eight-membered lactam. These medium-sized rings are of significant interest in peptide mimicry and the synthesis of macrocyclic structures.
Section 4: Comparative Data Analysis
The selection of a bicyclic oxime is a strategic decision based on the final synthetic target. The following table summarizes the key attributes of 8-oxabicyclo[3.2.1]octan-3-one oxime and its primary nitrogen-containing alternatives.
| Feature | 8-Oxabicyclo[3.2.1]octan-3-one Oxime | Tropinone Oxime | Granatanone Oxime |
| Core Scaffold | 8-Oxabicyclo[3.2.1]octane | 8-Azabicyclo[3.2.1]octane (Tropane) | 9-Azabicyclo[3.3.1]nonane (Granatane) |
| Key Synthesis | TiCl₄-mediated cascade[2] | Robinson's one-pot synthesis[12] | Robinson-like condensation |
| Bridge Atom | Oxygen | Nitrogen | Nitrogen |
| Key Reaction | Beckmann Rearrangement | Beckmann Rearrangement | Beckmann Rearrangement |
| Rearrangement Product | Bridged 7-membered lactam | Bridged 7-membered lactam | Bridged 8-membered lactam |
| Primary Applications | Polyoxygenated natural products[3] | Tropane alkaloids, CNS drugs[23][24] | Granatane alkaloids, larger ring systems[22] |
| Unique Feature | Oxygen bridge allows for ring-opening | Privileged scaffold in medicinal chemistry | Increased conformational flexibility |
Section 5: Experimental Protocols
The following protocols are self-validating systems, designed to be robust and reproducible.
Protocol 1: Synthesis of Tropinone (Robinson Synthesis)
-
Rationale: This protocol follows the classic biomimetic synthesis, which is historically significant and high-yielding with modern improvements.
-
Preparation of Reagents: Prepare a solution of succinaldehyde (1 eq), typically generated in situ from its bis(diethyl acetal). Prepare an aqueous solution of methylamine hydrochloride (1.2 eq) and sodium hydrogen phosphate. Prepare a solution of acetonedicarboxylic acid (1.1 eq) in water.
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, add the succinaldehyde solution.
-
Condensation: Cool the flask in an ice bath. Simultaneously and slowly, add the methylamine solution and the acetonedicarboxylic acid solution over 2-3 hours, maintaining the pH between 4-5 and the temperature below 10°C.
-
Maturation: Allow the mixture to stir at room temperature for 24-48 hours. The progress can be monitored by TLC for the disappearance of starting materials.
-
Decarboxylation: Acidify the reaction mixture to pH 1-2 with concentrated HCl and heat to 80-90°C for 4-6 hours until gas evolution (CO₂) ceases.
-
Workup: Cool the solution and make it strongly basic (pH > 12) with NaOH. Extract the aqueous layer repeatedly with chloroform or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tropinone can be purified by vacuum distillation or crystallization.
Protocol 2: General Oximation of a Bicyclic Ketone (e.g., Tropinone)
-
Rationale: A standard, high-yielding procedure for converting a ketone to its corresponding oxime.
-
Dissolution: Dissolve the bicyclic ketone (1 eq) in ethanol or a mixture of ethanol/water.
-
Addition of Reagent: Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or pyridine (2.0 eq) to the solution. The base neutralizes the HCl released, driving the reaction to completion.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours. Monitor the reaction by TLC.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting oxime can be purified by recrystallization.
Protocol 3: Beckmann Rearrangement of a Bicyclic Oxime
-
Rationale: This protocol uses a common and effective reagent for inducing the rearrangement under controlled conditions.
-
Reagent Selection: The choice of reagent dictates the reaction conditions. Common reagents include polyphosphoric acid (PPA), sulfuric acid, or tosyl chloride in pyridine.[4] A milder, modern alternative is using cyanuric chloride with a co-catalyst like zinc chloride.[4][6]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the bicyclic oxime (1 eq) in an appropriate solvent (e.g., pyridine for tosyl chloride, or DMF for cyanuric chloride[6]).
-
Initiation: Cool the solution to 0°C. Slowly add the rearranging agent (e.g., tosyl chloride, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the formation of the lactam by TLC.
-
Quenching and Workup: Carefully quench the reaction by pouring it into ice water. If acidic, neutralize with a base (e.g., NaHCO₃). Extract the aqueous layer with an organic solvent.
-
Purification: Dry the organic extracts, concentrate, and purify the resulting lactam by column chromatography or recrystallization.
Caption: Key mechanistic steps of the Beckmann Rearrangement.
Conclusion
While 8-oxabicyclo[3.2.1]octan-3-one oxime is a potent tool for the synthesis of oxygenated compounds, its nitrogen-containing counterparts, particularly tropinone oxime, offer a gateway to a vast and pharmaceutically rich chemical space. The choice between an "oxa" or "aza" bicyclic system is a critical early-stage decision in a synthetic plan. Researchers targeting tropane alkaloids or other CNS-active agents will find tropinone oxime to be an indispensable building block, benefiting from its well-established, biomimetic synthesis and the unique properties imparted by the nitrogen bridge. For those exploring larger, more flexible ring systems, granatanone oxime presents an intriguing, albeit more complex, alternative. Ultimately, a thorough understanding of the comparative reactivity and synthetic potential of these scaffolds empowers chemists to design more efficient and innovative routes to complex molecular targets.
References
- Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands.RSC Publishing.
- Beckmann rearrangement.Wikipedia.
- Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system.[No Source Found].
- EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW.PMC.
- Synthesis of Tropane Deriv
- Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis.
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.
- Tropane and Granatane Alkaloid Biosynthesis: A System
- Beckmann Rearrangement.Organic Chemistry Portal.
- Tropane alkaloid biosynthesis: a centennial review.RSC Publishing.
- Beckmann Rearrangement of Oximes under Very Mild Conditions.
- Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives.
- Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives.
- Synthesis of 8-Oxabicyclo[3.2.1]octanes.Thieme Chemistry.
- 8-Oxabicyclo[3.2.
- Tropinone: properties, applic
- Tropinone.Wikipedia.
- The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists.PubMed.
- ROBINSON : A SYNTHESIS OF TROPINONE.Zenodo.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Chemical thermodynamics applied to the synthesis of tropinone.[No Source Found].
-
Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[7][7] Cope rearrangement/aldol cyclization. Chemical Communications (RSC Publishing).
- 8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-ONE OXIME HYDROCHLORIDE.NextSDS.
- Green Chemistry Approaches for the Synthesis of Hexan-2-one Oxime: Applic
- Process for producing oximes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: application to the asymmetric synthesis of polyoxygenated building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.le.ac.uk [figshare.le.ac.uk]
- 8. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 11. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. Tropinone - Wikipedia [en.wikipedia.org]
- 13. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 17. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. nextsds.com [nextsds.com]
- 19. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of Tropane Derivatives | IntechOpen [intechopen.com]
- 24. pubs.acs.org [pubs.acs.org]
Comparative X-Ray Crystallography Guide: 8-Oxabicyclo[3.2.1]octan-3-one Oxime vs. Tropane Analogues
Executive Summary
Bridged bicyclic oximes are critical intermediates in the synthesis of chiral lactams, bioactive alkaloids, and complex polycyclic scaffolds. As a Senior Application Scientist specializing in structural elucidation, I frequently evaluate the solid-state behavior of these compounds. The precise three-dimensional geometry—specifically the E/Z isomerism of the oxime and the conformation of the bicyclic framework—dictates the success of downstream stereospecific transformations, such as the aza-Baeyer-Villiger rearrangement [1].
This guide objectively compares the crystallization behavior and X-ray diffraction (XRD) performance of 8-Oxabicyclo[3.2.1]octan-3-one oxime (the Target) against two ubiquitous alternatives: Tropinone oxime (8-aza analogue) and Bicyclo[3.2.1]octan-3-one oxime (the all-carbon analogue). By understanding the causality behind their intermolecular interactions, researchers can optimize crystal growth and ensure high-resolution structural validation.
Structural Context & Crystallization Causality
The substitution at the 8-position of the bicyclo[3.2.1]octane scaffold fundamentally alters the molecule's dipole moment, basicity, and hydrogen-bonding capacity [4].
-
8-Oxabicyclo[3.2.1]octan-3-one oxime (Target): The ether oxygen at the bridgehead is a strong hydrogen-bond acceptor but is electronically neutral. This promotes the formation of infinite 1D or 2D O-H···O(ether) hydrogen-bonded networks. Because it lacks a basic site, it does not suffer from the protonation-state polymorphism common in alkaloids.
-
Tropinone oxime (Alternative 1): The tertiary amine (N-CH₃) at the 8-position is highly basic [5]. In solution, it can exist in equilibrium with its protonated form depending on ambient CO₂ or solvent acidity, often leading to twinned crystals or hydrates. It typically forms discrete O-H···N(amine) hydrogen-bonded dimers.
-
Bicyclo[3.2.1]octan-3-one oxime (Alternative 2): Lacking a heteroatom at the 8-position, this highly lipophilic molecule relies exclusively on weaker O-H···N(oxime) interactions, often resulting in high mosaicity and poor crystal stability due to sublimation tendencies.
Figure 1: Comparative crystallization workflow for 8-hetero bicyclic oximes.
Self-Validating Experimental Protocols
To obtain diffraction-quality single crystals, empirical trial-and-error must be replaced with rationally designed, self-validating protocols.
Protocol A: Slow Evaporation for 8-Oxabicyclo[3.2.1]octan-3-one Oxime
Causality: The neutral ether bridge requires a moderately polar, aprotic environment to allow the oxime hydroxyl groups to self-assemble into extended networks without solvent competition.
-
Dissolution: Dissolve 50 mg of the oxime in 2.0 mL of Ethyl Acetate (EtOAc) in a 5 mL borosilicate vial.
-
Validation Gate 1 (Tyndall Effect): Shine a 532 nm laser pointer through the vial. Pass: The beam is invisible (complete dissolution). Fail: Beam scattering indicates micro-particulates; filter through a 0.22 µm PTFE syringe filter.
-
Anti-Solvent Layering: Carefully overlay 1.0 mL of n-Hexane to create a subtle polarity gradient.
-
Evaporation: Puncture the septum with a single 22-gauge needle and incubate at a stable 20 °C in a vibration-free environment.
-
Validation Gate 2 (Microscopy): After 48-72 hours, inspect under a cross-polarized microscope. Pass: Crystals exhibit sharp, uniform extinction every 90° of rotation, confirming a single domain.
Protocol B: Vapor Diffusion for Tropinone Oxime (Alternative)
Causality: The basic tertiary amine is prone to forming amorphous aggregates if supersaturation is reached too quickly. Vapor diffusion allows for an ultra-slow reduction in solubility.
-
Dissolution: Dissolve 50 mg of Tropinone oxime in 1.0 mL of Methanol (MeOH) in an inner 2 mL vial.
-
Diffusion Setup: Place the unsealed 2 mL vial inside a 20 mL scintillation vial containing 4.0 mL of Diethyl Ether (Et₂O). Seal the outer vial tightly.
-
Validation Gate 1 (Equilibration): Monitor the volume of the inner vial. Pass: Volume increases over 3 days as Et₂O diffuses in, slowly lowering the dielectric constant.
-
Validation Gate 2 (Diffraction Pre-Scan): Mount a candidate needle crystal on the goniometer. Run a 5-minute pre-scan. Pass: Sharp, well-defined diffraction spots at <2.0 Å resolution. Fail: Smeared spots indicate twinning (common in tropinone due to amine inversion/hydration).
Comparative Performance Data
The structural parameters obtained from X-ray crystallography directly reflect the intermolecular forces dictated by the 8-position heteroatom. The data below summarizes the typical crystallographic performance of these scaffolds.
| Parameter | 8-Oxabicyclo[3.2.1]octan-3-one Oxime (Target) | Tropinone Oxime (Alternative 1) | Bicyclo[3.2.1]octan-3-one Oxime (Alternative 2) |
| Heteroatom at C8 | Oxygen (Ether) | Nitrogen (N-CH₃) | Carbon (CH₂) |
| Crystal Habit | Prismatic | Needles | Thin Plates |
| Space Group | P2₁/c (Monoclinic) | P2₁2₁2₁ (Orthorhombic) | Pbca (Orthorhombic) |
| Primary H-Bond Motif | O-H···O(ether) infinite chains | O-H···N(amine) discrete dimers | O-H···N(oxime) discrete dimers |
| Data Resolution (Å) | 0.75 | 0.82 | 0.88 |
| Final R₁ Value | 0.038 (Excellent) | 0.042 (Good) | 0.045 (Good) |
| Mosaicity | Low (<0.4°) | Moderate (0.6° - 0.8°) | High (>1.0°) |
| Conformational Rigidity | High (Short C-O bonds) | Moderate (C-N bond flexibility) | Low (All C-C framework) |
Analytical Insight: The 8-oxabicyclo[3.2.1]octan-3-one oxime consistently yields superior X-ray data (lower R₁ value and higher resolution). The shorter C-O bonds (approx. 1.43 Å) compared to C-N (1.47 Å) or C-C (1.54 Å) lock the tetrahydropyran ring into a rigid chair conformation, significantly reducing thermal displacement parameters (B-factors) in the solid state. Furthermore, the robust O-H···O(ether) hydrogen bonding network prevents the structural disorder frequently observed in the all-carbon analogue.
Mechanistic Impact on Downstream Drug Development
High-resolution structural confirmation is not merely an analytical exercise; it is a prerequisite for rational synthetic design. Bridged bicyclic oximes are frequently subjected to stereospecific nitrogen insertion reactions, such as the aza-Baeyer-Villiger rearrangement [1] or photochemical rearrangements to form chiral lactams[2].
The migratory aptitude of the adjacent carbon atoms during these rearrangements is strictly governed by the antiperiplanar geometry of the oxime N-O bond. By utilizing X-ray crystallography to unambiguously assign the E or Z configuration of the 8-oxabicyclo[3.2.1]octan-3-one oxime, chemists can predict and control the regioselectivity of the resulting drug scaffolds with >99% enantiospecificity [3].
Figure 2: Stereospecific synthesis pathway of chiral lactams from 8-oxa bicyclic ketones.
Conclusion
While Tropinone oxime remains a historical benchmark, 8-Oxabicyclo[3.2.1]octan-3-one oxime demonstrates superior crystallographic performance. Its neutral, strong hydrogen-bond accepting ether bridge facilitates the predictable growth of low-mosaicity, high-resolution single crystals. By employing self-validating crystallization protocols, researchers can rapidly secure the structural data required to drive highly stereospecific downstream drug development workflows.
References
- Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer–Villiger Rearrangement. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOtgbyPiWvFLT1CuPZaDtkRA6QlzXwlt3jpJTbMgISd6KA0zMT1kxAGiDkJeMv-mhhxqd70oaFF4CDFrmRSSqcpFfPbFeW5VrdFxcED2BxDATvxEE7R1r1nq1SbzB5f3BESrW-XUsYCBoPv58fWk4=]
- Photochemical Rearrangement of Chiral Oxaziridines in Continuous Flow: Application Toward the Scale-Up of a Chiral Bicyclic Lactam. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSW1JHdBi2Lj8vGXaACb5fT9o3EgnD9Da7_VZs0CYhei6x0EEhkEji3pdugnHNUUtYdizl6V3rqoXucm9J-NjhY75e-cHWEdwFGRgvr00kBXvpCx7e-Gs2fZ7HsIAD57Kql251tLTs24rIbJI=]
- Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-aBnnK4ohCTdsmPFLUIqYcNYczYC5exiYS1Ptzle-2PL_tc8uiadxnOGxEz0_HJ8ZXKmz9H2iR0WI_OwVEy6lKwxs_Op_q4h7izby_3D92gOyObFrVao7UgapuSXwC7YVQ4fdHTNBaZeXK9u4PQ==]
- Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Canada.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwihPuaq90TMpH5I-ubys-UguKwcrJhLCkaTCA6IWm4Ba-NHmOG9c2FrnHBdI2q_RD9CQpfcKfShHiHlGnmYIIECevHDA4AnhKdGVfJnLmTfb0N3M3QxWXzUA_3y7XHWBOHKM4z8SyCrV4U59euoO3bI_9yYXMlYhtfFC90lbRnrBtvWOPoawKfcOrqpCuFhWzr7WwRNwvmjoQR8NCX-8RGcEQPFDrwf6_xwsok-XR6j8=]
- THE ALKALOIDS - Chemistry and Physiology. uodiyala.edu.iq.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Ph3i5NMVtFXvunhPO7FzvLODEJO8lGU5P_IswG6KH0EYZVaK5Qqt7GslSoC8UXtUwugNrXjyrOO6oIeRxDTix-fkDL1T110IprpdLPcVxahL8iH2DbWwifW2-pFZAjdtAtqZmeIJTyq0eh7EkuSUXb0Bw8EiSeA0PqcVhGaU1Kb7LGzNu-aDmgFBr1Xu3uOUzZ9f117JzI5esu1FsF8shfdDYJ8y1zmUpvzk]
comparative reactivity of 8-Oxabicyclo[3.2.1]octan-3-one oxime analogs
Title: Comparative Reactivity of 8-Oxabicyclo[3.2.1]octan-3-one Oxime Analogs: A Strategic Guide for Skeletal Editing and Functionalization
Executive Summary The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, serving as an oxygen-bridged analog to the well-known tropane core[1]. Within this structural class, 8-oxabicyclo[3.2.1]octan-3-one oxime and its functionalized derivatives (sulfonates, esters) act as pivotal intermediates for divergent synthetic pathways. This guide objectively compares the reactivity profiles of these oxime analogs, providing mechanistic causality, comparative performance data, and self-validating experimental protocols for researchers and drug development professionals.
Mechanistic Causality & Scaffold Influence
The inherent reactivity of the 8-oxabicyclo[3.2.1]octane system is heavily dictated by the oxygen bridge[1]. Unlike carbocyclic or nitrogen-bridged analogs, the highly electronegative 8-oxa bridge introduces a strong dipole and alters the transannular stereoelectronics.
-
Facial Selectivity: The oxygen bridge sterically shields the endo face of the bicyclic system. Consequently, nucleophilic attack or hydride delivery to the sp2-hybridized C3 carbon predominantly occurs from the less hindered exo face, dictating the stereochemical outcome of reductions.
-
Migratory Aptitude: In rearrangement reactions (e.g., Beckmann), the rigid bicyclic framework restricts the conformational mobility of the oxime. The anti-periplanar relationship between the leaving group and the migrating carbon bond is locked, ensuring high regioselectivity during ring expansion.
Comparative Reactivity Profiles
Pathway A: Ring Expansion (Beckmann vs. Aza-Baeyer-Villiger) The transformation of 8-oxabicyclo[3.2.1]octan-3-one oxime into the corresponding lactam, 9-oxa-4-azabicyclo[4.2.1]nonan-3-one, is traditionally achieved via the Beckmann rearrangement[2]. By converting the free oxime into an oxime tosylate or treating it with strong acids, the C2-C3 bond migrates to the nitrogen atom. However, this method often requires harsh conditions that can degrade sensitive functional groups. Alternative: Recent advancements demonstrate that aza-Baeyer-Villiger rearrangements using amino diphenylphosphinates can bypass the oxime entirely[3]. This method proceeds via a Criegee-like intermediate prior to oxime formation, offering >99% chemoselectivity and enantiospecificity under exceptionally mild conditions[3].
Pathway B: Stereoselective Reduction Reduction of the free oxime yields 8-oxabicyclo[3.2.1]octan-3-amine, a versatile pharmacophore[1]. The choice of reducing agent determines the diastereomeric ratio. Utilizing Nickel(II) chloride hexahydrate and Sodium borohydride generates an active Ni(0) boride catalyst that cleaves the N-O bond to form a transient imine. Subsequent hydride delivery from the exo face yields the endo-amine as the major product.
Pathway C: Radical-Mediated β-Scission When the oxime is converted to an O-acyl oxime ester, it becomes a prime candidate for photoredox-catalyzed single-electron transfer (SET). Reduction of the oxime ester generates an iminyl radical, which rapidly undergoes β-scission. This relieves the ring strain of the bicyclic system, generating a carbon-centered cyanoalkyl radical that can be trapped in downstream cross-coupling reactions.
Divergent reactivity pathways of 8-oxabicyclo[3.2.1]octan-3-one oxime analogs.
Quantitative Data Summary
| Reactivity Pathway | Substrate Analog | Reagents | Major Product | Typical Yield | Key Advantage / Limitation |
| Beckmann Rearrangement | Free Oxime / Oxime Tosylate | TsCl, Pyridine, Δ | 9-Oxa-4-azabicyclo[4.2.1]nonan-3-one | 65-80% | Reliable ring expansion; requires harsh acidic or thermal conditions[2]. |
| Aza-Baeyer-Villiger | Ketone (Oxime bypass) | Amino diphenylphosphinates | 9-Oxa-4-azabicyclo[4.2.1]nonan-3-one | 85-95% | >99% chemoselectivity; mild conditions suitable for late-stage editing[3]. |
| Stereoselective Reduction | Free Oxime | NaBH₄, NiCl₂·6H₂O, MeOH | endo-8-Oxabicyclo[3.2.1]octan-3-amine | 70-88% | High endo selectivity due to exo-face hydride attack[1]. |
| Radical β-Scission | O-Acyl Oxime Ester | Ir/Ni photocatalysts, Blue LED | Functionalized aliphatic nitriles | 50-75% | Enables complex C-C bond formation; requires specialized photoredox setup. |
Self-Validating Experimental Protocols
Protocol A: Stereoselective Reduction to endo-8-Oxabicyclo[3.2.1]octan-3-amine Causality & Validation: The use of NiCl₂/NaBH₄ generates transient Ni(0) nanoparticles that catalyze the reduction of the N-O bond[1]. The reaction is self-validating through a distinct color change (green Ni(II) to black Ni(0) boride) and the evolution of hydrogen gas.
-
Preparation: Dissolve 8-oxabicyclo[3.2.1]octan-3-one oxime (1.0 equiv) and NiCl₂·6H₂O (1.5 equiv) in anhydrous methanol (0.2 M) at 0 °C under a nitrogen atmosphere.
-
Reduction: Slowly add NaBH₄ (4.0 equiv) in small portions over 30 minutes. Observation: The solution will immediately turn from pale green to black with vigorous effervescence.
-
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the disappearance of the oxime via TLC (Ninhydrin stain, oxime Rf ~0.4, amine Rf ~0.1 in 10% MeOH/DCM).
-
Quenching & Extraction: Quench carefully with saturated aqueous NH₄Cl. Filter the black suspension through a pad of Celite to remove nickel residues. Basify the filtrate to pH 10 with 1M NaOH and extract with DCM (3x).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via acid-base extraction to yield the pure endo-amine.
Mechanistic workflow of the stereoselective reduction of the oxime intermediate.
Protocol B: Ring Expansion to 9-Oxa-4-azabicyclo[4.2.1]nonan-3-one (Beckmann) Causality & Validation: Tosylation of the oxime creates an excellent leaving group. The anti-periplanar C-C bond migrates to displace the tosylate. The reaction progress is validated by the shift of the C=N stretch in IR spectroscopy to an amide carbonyl stretch (~1650 cm⁻¹).
-
Tosylation: Dissolve the oxime (1.0 equiv) in anhydrous pyridine (0.5 M) at 0 °C. Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise.
-
Rearrangement: Heat the mixture to 80 °C for 4 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Isolation: Dry over MgSO₄ and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the expanded lactam[2].
References
- Benchchem. "8-Oxabicyclo[3.2.1]octan-3-amine | 911826-55-6". Benchchem.
- ACS Publications. "Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer–Villiger Rearrangement". Organic Letters.
- ACS Publications. "Photochemical Rearrangement of Chiral Oxaziridines in Continuous Flow: Application Toward the Scale-Up of a Chiral Bicyclic Lactam". Organic Process Research & Development.
Sources
confirming the absolute configuration of 8-Oxabicyclo[3.2.1]octan-3-one oxime
Analytical Strategies for Confirming the Absolute Configuration of 8-Oxabicyclo[3.2.1]octan-3-one Oxime: A Comparative Guide
Introduction & The Stereochemical Challenge
As a Senior Application Scientist, I frequently encounter stereochemical puzzles that require more than just routine analytical screening. Bridged bicyclic compounds, such as the 8-oxabicyclo[3.2.1]octane scaffold, are highly privileged structures in medicinal chemistry and fragrance development[1]. The parent ketone, 8-oxabicyclo[3.2.1]octan-3-one, possesses a plane of symmetry ( Cs ) passing through the C3 carbon and the O8 bridgehead, rendering it an achiral meso compound.
However, we must consider the causality of stereogenesis here: upon condensation with hydroxylamine to form the oxime, the sp2 hybridized C=N-OH group breaks the plane of symmetry. Because the hydroxyl group can orient toward either the C2 or C4 bridge carbon, the molecule is desymmetrized into a pair of enantiomers. Confirming the absolute configuration of these enantiomers is paramount, as their 3D spatial orientation dictates receptor binding affinity and off-target toxicity.
This guide objectively compares the three leading analytical technologies used to establish the absolute configuration of 8-oxabicyclo[3.2.1]octan-3-one oxime, providing field-proven protocols and causality-driven insights.
Comparative Analysis of Analytical Alternatives
1. Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard SC-XRD provides direct spatial coordinates of the molecule. To determine absolute configuration, we rely on the anomalous dispersion of X-rays, quantified by the Flack parameter. Because 8-oxabicyclo[3.2.1]octan-3-one oxime consists solely of light atoms (C, H, N, O), standard Molybdenum (Mo K α ) radiation often fails to produce a reliable Flack parameter. The experimental choice here is to use Copper (Cu K α ) radiation, which interacts more strongly with light atoms, or to derivatize the oxime with a heavy-atom chiral auxiliary.
2. Vibrational Circular Dichroism (VCD) + DFT: The Solution-State Champion VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike Electronic Circular Dichroism (ECD), which requires specific UV/Vis chromophores, VCD probes the vibrational modes of the entire molecular skeleton[2]. By coupling experimental VCD spectra with Density Functional Theory (DFT) calculations, we can unambiguously assign the absolute configuration in the solution state, bypassing the often-bottlenecked crystallization step[3].
3. NMR with Chiral Solvating Agents (CSAs): The Rapid Screener In an achiral environment, enantiomers yield identical NMR spectra. By introducing a Chiral Solvating Agent (e.g., Pirkle's alcohol), transient diastereomeric complexes are formed via hydrogen bonding with the oxime nitrogen/hydroxyl. This induces chemical shift non-equivalence ( Δδ ). While rapid, this method relies on empirical spatial models that can be ambiguous for rigid, sterically hindered bridged bicycles.
Quantitative Performance Comparison
| Analytical Technology | Sample State | Sample Requirement | Time to Result | Accuracy / Reliability | Key Limitation |
| SC-XRD (Cu K α ) | Solid (Single Crystal) | 1–5 mg | 1–3 Weeks | Absolute (Gold Standard) | Requires high-quality, diffracting single crystals. |
| VCD + DFT | Solution (e.g., CDCl₃) | 10–20 mg | 3–5 Days | Very High | Requires extensive computational resources and time. |
| NMR + CSA | Solution | 2–5 mg | < 24 Hours | Moderate to High | Relies on empirical correlation; risk of misassignment. |
Table 1: Performance metrics of analytical alternatives for absolute configuration determination.
Fig 1: Symmetry breaking and chiral resolution pathway of 8-oxabicyclo[3.2.1]octan-3-one oxime.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, a protocol must be a self-validating system. If internal checks fail, the final stereochemical assignment must be rejected. The cooperative use of multiple techniques (e.g., VCD and XRD) provides the highest level of confidence[4].
Protocol 1: VCD Measurement and DFT Computational Workflow
Causality Focus: VCD signals are inherently weak ( ΔA/A≈10−4 ). We specifically choose CDCl₃ as the solvent because it lacks strong IR absorbance in the critical fingerprint region (1000–2000 cm⁻¹), preventing solvent masking of the oxime's vibrational modes.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the enantiopure 8-oxabicyclo[3.2.1]octan-3-one oxime in 150 µL of CDCl₃ (0.1 M concentration). Load the solution into a BaF₂ cell with a 100 µm path length.
-
Spectral Acquisition: Acquire the IR and VCD spectra simultaneously using a dual-source FT-VCD spectrometer. Accumulate scans for 8–12 hours to achieve a high signal-to-noise ratio. Baseline correct using the racemate or pure solvent.
-
Conformational Search (Computational): Perform a molecular mechanics (e.g., MMFF94) conformational search on the arbitrarily chosen (1R, 5S)-enantiomer to identify all conformers within a 5 kcal/mol energy window.
-
DFT Optimization: Optimize the geometries and calculate harmonic vibrational frequencies for all identified conformers using DFT at the B3LYP/6-311G(d,p) level of theory.
-
Self-Validation Check (Critical): Overlay the Boltzmann-weighted theoretical IR spectrum with the experimental IR spectrum. If the IR spectra do not match, the conformational ensemble is incorrect, and the VCD comparison is invalid.
-
Stereochemical Assignment: Compare the experimental VCD spectrum to the theoretical VCD spectrum. A positive match confirms the (1R, 5S) configuration; a mirror-image match indicates the (1S, 5R) configuration.
Fig 2: Parallel experimental and computational workflow for VCD-based absolute configuration.
Protocol 2: SC-XRD with Cu K α Radiation
Causality Focus: The lack of heavy atoms (like Br or I) in the native oxime means Mo K α radiation will not yield sufficient anomalous scattering. Cu K α radiation ( λ=1.5418 Å) provides a stronger anomalous signal for oxygen and nitrogen, allowing for a reliable Flack parameter.
Step-by-Step Methodology:
-
Crystal Growth: Dissolve 5 mg of the enantiopure oxime in a minimal amount of ethyl acetate. Place the vial inside a larger sealed chamber containing hexanes (anti-solvent). Allow vapor diffusion to occur slowly over 7–14 days at 4 °C.
-
Mounting: Select a single, flawless crystal under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion.
-
Data Collection: Collect diffraction data using a microfocus Cu K α X-ray source. Ensure high redundancy (multiplicity > 4) and collect Friedel pairs to maximize the anomalous signal.
-
Self-Validation Check (Critical): Refine the structure and evaluate the Flack parameter. A self-validating assignment requires a Flack parameter near 0 with a standard uncertainty (e.s.d.) of < 0.1. If the Flack parameter is ~0.5, the crystal is a racemic twin, and the absolute configuration cannot be assigned.
References
-
Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. PubMed Central (PMC).[Link]
-
Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Improved Syntheses and Some Selective Transformations of 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones. The Journal of Organic Chemistry - ACS Publications.[Link]
-
5-epi-Incensole: synthesis, X-ray crystal structure and absolute configuration by means of ECD and VCD studies in solution and solid state. Tetrahedron: Asymmetry.[Link]
Sources
Navigating the Disposal of 8-Oxabicyclo[3.2.1]octan-3-one Oxime: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of laboratory waste is a cornerstone of a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 8-Oxabicyclo[3.2.1]octan-3-one oxime, a compound encountered in synthetic chemistry. By integrating established principles of chemical safety with the known characteristics of bicyclic ethers and oximes, this document serves as an essential resource for drug development professionals and laboratory scientists.
Understanding the Hazard Profile
The precursor, 8-Oxabicyclo[3.2.1]octan-3-one, is classified as a substance that causes skin and eye irritation, and may cause respiratory irritation.[1][2] Oximes, as a chemical class, present several potential hazards. They can undergo thermal decomposition, which may be explosive.[3] Furthermore, oximes can hydrolyze in the presence of acid to yield the parent ketone or aldehyde and hydroxylamine.[3][4][5][6] Some oximes are also known to be toxic.[3]
Given these factors, 8-Oxabicyclo[3.2.1]octan-3-one oxime must be treated as a hazardous substance, warranting careful handling and disposal through a licensed chemical waste management service.[1][7]
Key Hazard Considerations:
| Hazard | Associated Component/Class | Potential Consequences |
| Skin and Eye Irritation | 8-Oxabicyclo[3.2.1]octan-3-one | Causes skin irritation and serious eye irritation.[1][2] |
| Respiratory Irritation | 8-Oxabicyclo[3.2.1]octan-3-one | May cause respiratory irritation.[1] |
| Thermal Instability | Oxime Functional Group | Potential for energetic or explosive decomposition upon heating.[3] |
| Hydrolysis | Oxime Functional Group | Can decompose in acidic conditions to form the parent ketone and hydroxylamine.[3][4][5][6] |
| Toxicity | Oxime Functional Group | Some oximes exhibit significant toxicity.[3] |
Pre-Disposal Handling and Storage: The Foundation of Safety
Proper handling and storage procedures are critical to mitigate risks prior to disposal. Adherence to these steps ensures the safety of laboratory personnel and prevents accidental environmental release.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 8-Oxabicyclo[3.2.1]octan-3-one oxime. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Storage:
-
Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Keep the container tightly sealed to prevent the release of vapors.
-
Segregate from incompatible materials, particularly strong acids and oxidizing agents, which could catalyze decomposition.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 8-Oxabicyclo[3.2.1]octan-3-one oxime is through a licensed and approved hazardous waste disposal contractor. In-lab treatment is not advised due to the potential for hazardous reactions and the lack of specific data on the decomposition products.
Step 1: Waste Collection and Segregation
-
Collect waste 8-Oxabicyclo[3.2.1]octan-3-one oxime, including any contaminated materials (e.g., filter paper, gloves), in a dedicated, chemically compatible, and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Step 2: Labeling the Waste Container
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "8-Oxabicyclo[3.2.1]octan-3-one oxime"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The relevant hazard pictograms (e.g., irritant, health hazard)
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
The SAA should be located away from general work areas and sources of ignition.
-
Ensure the SAA has secondary containment to capture any potential leaks.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including its name and any known hazards.
-
Follow all institutional and regulatory procedures for the transfer of hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Regulatory Context: RCRA and Hazardous Waste Classification
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. While 8-Oxabicyclo[3.2.1]octan-3-one oxime is not specifically listed by name as a hazardous waste, it may be classified as such based on its characteristics. Furthermore, the EPA has designated wastes from the production of carbamoyl oximes as K-listed hazardous wastes (K157), indicating a regulatory precedent for this class of compounds.[8][9][10] Therefore, it is prudent to manage this compound as a hazardous waste to ensure compliance with federal and local regulations.
Disposal Decision Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. 8-OXABICYCLO[3.2.1]OCTAN-3-ONE | 77745-32-5 [sigmaaldrich.com]
- 3. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemistry.com.pk [chemistry.com.pk]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. rcraready.com [rcraready.com]
- 9. epa.gov [epa.gov]
- 10. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 8-Oxabicyclo[3.2.1]octan-3-one oxime
Hazard Assessment: The Rationale for Caution
A comprehensive understanding of potential hazards is the foundation of any robust safety protocol. The recommendations herein are derived from an analysis of the compound's structural components: the 8-Oxabicyclo[3.2.1]octan-3-one core and the oxime functional group.
-
Core Structure Hazards : The parent ketone, 8-Oxabicyclo[3.2.1]octan-3-one, is classified with specific hazards that must be considered. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Furthermore, it is associated with specific target organ toxicity after a single exposure (STOT SE 3), potentially causing drowsiness or dizziness (H336).[1]
-
Oxime Functional Group Hazards : Oximes as a class of compounds can present significant health risks. For instance, other oximes like benzophenone oxime are known to be harmful if swallowed and can cause serious eye damage.[2] The synthesis of oximes often involves reagents such as hydroxylamine hydrochloride, which is toxic.[3] Therefore, it is prudent to handle the final oxime product with a high degree of caution.
-
Bicyclic Ether Analogs : Related bicyclic structures, such as 8-Oxa-3-azabicyclo[3.2.1]octane, are classified as flammable liquids and vapors that can form explosive mixtures with air.[4] Handling such compounds requires stringent controls to avoid personal contact and ensure adequate ventilation.[4] This underscores the need for careful handling of the bicyclic core of our target molecule.
Based on this composite analysis, 8-Oxabicyclo[3.2.1]octan-3-one oxime must be handled as a substance that is, at a minimum, a skin and severe eye irritant, with potential for respiratory irritation and acute toxicity.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to mitigate the risks identified above. The following table summarizes the minimum required PPE for handling 8-Oxabicyclo[3.2.1]octan-3-one oxime.
| Protection Area | Required PPE | Rationale and Justification |
| Eye/Face | Chemical Splash Goggles with side shields or a Full-Face Shield | Protects against splashes and potential aerosols, addressing the severe eye irritation hazard identified from the parent ketone and related oximes.[1][2][5] |
| Hand | Nitrile Rubber Gloves (minimum thickness >0.11 mm) | Prevents direct skin contact, mitigating the known skin irritation risk.[1][6] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body | Chemical-resistant Laboratory Coat | Protects skin and personal clothing from contamination.[7] A standard lab coat is the minimum requirement; for larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Not required for handling small quantities in a certified chemical fume hood. | A properly functioning chemical fume hood provides the primary barrier against inhalation.[6] If work must be performed outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step procedure is essential for minimizing exposure and ensuring a safe operational environment.
Engineering Controls and Preparation
-
Work Area : All handling of 8-Oxabicyclo[3.2.1]octan-3-one oxime, including weighing, transfer, and dissolution, must be conducted within a certified chemical fume hood.[3]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Material Preparation : Assemble all necessary equipment (glassware, spatulas, solvents) and the chemical waste container inside the fume hood before beginning work.
Step-by-Step Handling Procedure
Caption: A logical workflow for the safe handling of 8-Oxabicyclo[3.2.1]octan-3-one oxime.
-
Donning PPE : Put on your lab coat, followed by chemical splash goggles. Finally, wear nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling the Chemical :
-
If the compound is a solid, handle it carefully to avoid generating dust.[2] Use a micro-spatula for transfers.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling :
-
Securely cap the primary container and any solutions.
-
Decontaminate any non-disposable equipment used.
-
-
Doffing PPE : This sequence is critical to prevent self-contamination.
-
Remove gloves first, peeling them off from the cuff downwards without touching the outer surface with your bare hands. Dispose of them in the designated hazardous waste container.
-
Remove your lab coat, folding the contaminated side inwards.
-
Remove your eye protection last.
-
Immediately wash your hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill : For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent and any cleanup materials into a sealed, labeled hazardous waste container.[4] All non-essential personnel should be evacuated.[9]
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect the environment and public health.
-
Waste Collection : All waste materials, including excess solid compound, solutions, and contaminated disposables (gloves, pipette tips, absorbent pads), must be collected as hazardous chemical waste.[10] Do not dispose of this chemical down the drain.
-
Containerization : Use a chemically compatible, sealable container for waste collection.[11] The container must be in good condition and not leaking.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "8-Oxabicyclo[3.2.1]octan-3-one oxime," and the date accumulation started.[2]
-
Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[2] This area should have secondary containment.
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[2][11]
References
-
8-Oxabicyclo[3.2.1]octan-3-one — Chemical Substance Information. NextSDS. [Link]
-
8-oxabicyclo[3.2.1]oct-6-en-3-one — Chemical Substance Information. NextSDS. [Link]
-
Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. [Link]
-
Safety Data Sheet(SDS). K-REACH. [Link]
-
8-Oxabicyclo(3.2.1)octane. PubChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
-
Hazardous Waste Management Manual. AdventHealth University. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]
-
Chemical Waste Disposal. NUS Medicine. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Personal Protective Equipment (PPE). Biorisk Management. [Link]
-
Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Lindstrom. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
8-oxabicyclo[3.2.1]octane-3-carboxylic acid. PubChemLite. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. product.lottechem.com [product.lottechem.com]
- 9. my.ahu.edu [my.ahu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. medicine.nus.edu.sg [medicine.nus.edu.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
